4-(Trifluoromethoxy)phenylhydrazine hydrochloride
Description
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-3-1-5(12-11)2-4-6;/h1-4,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXZVSQCMVKMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380478 | |
| Record name | 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133115-72-7 | |
| Record name | 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride
CAS Number: 133115-72-7
This technical guide provides an in-depth overview of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, a key organic building block utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering comprehensive data on its properties, a detailed experimental protocol for its synthesis, and essential safety information.
Chemical Properties and Data
This compound is a white to pale brown crystalline powder.[2] The trifluoromethoxy group significantly influences the molecule's electronic properties, enhancing its utility as a synthetic intermediate.[1]
| Property | Value | Citations |
| CAS Number | 133115-72-7 | |
| Molecular Formula | C₇H₈ClF₃N₂O | [3] |
| Molecular Weight | 228.60 g/mol | |
| Appearance | White to yellow to orange powder/crystal | |
| Melting Point | 230 °C (decomposes) | |
| Solubility | Soluble in water. | [2] |
| Purity | Typically >98.0% (by GC) | |
| InChI Key | KQXZVSQCMVKMBK-UHFFFAOYSA-N | |
| SMILES | Cl.NNC1=CC=C(OC(F)(F)F)C=C1 | |
| Storage Conditions | Room temperature, under inert gas (e.g., Argon or Nitrogen). | [2] |
| Sensitivity | Air sensitive, hygroscopic. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 4-(trifluoromethoxy)aniline followed by the reduction of the resulting diazonium salt. The following experimental protocol is an adapted procedure based on the well-established synthesis of phenylhydrazine hydrochloride, providing a reliable method for laboratory-scale preparation.[4]
Synthesis Workflow
Experimental Protocol
Materials:
-
4-(Trifluoromethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ice
-
Water
-
Ethanol
Procedure:
Step 1: Diazotization of 4-(Trifluoromethoxy)aniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent reduction step.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. The temperature should be maintained below 10 °C during this addition.
-
A precipitate of this compound will form.
-
After the addition is complete, continue to stir the mixture for another 30 minutes.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by cold ethanol to remove any impurities.
-
Dry the product under vacuum to obtain this compound as a crystalline solid.
Note: This is an adapted protocol. Researchers should perform small-scale trials to optimize reaction conditions.
Spectroscopic Data
As of the last update, publicly available experimental ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound are limited. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1] Its primary applications are in:
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel therapeutic agents, particularly in the development of anti-cancer drugs.[1] The trifluoromethoxy group can enhance metabolic stability and binding affinity of the final drug molecule.
-
Agrochemicals: This compound is used in the formulation of herbicides and fungicides.[1]
-
Materials Science: It can be utilized in the synthesis of advanced polymers and coatings.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H312: Harmful in contact with skin. | P270: Do not eat, drink or smoke when using this product. |
| H332: Harmful if inhaled. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H315: Causes skin irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H319: Causes serious eye irritation. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| H335: May cause respiratory irritation. | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
References
An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a fluorinated aromatic hydrazine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique trifluoromethoxy group imparts desirable properties such as increased metabolic stability, lipophilicity, and binding affinity to the molecules in which it is incorporated. Consequently, this compound is of significant interest to researchers in pharmaceutical and agrochemical development as a key intermediate in the synthesis of a wide range of bioactive molecules, including anti-cancer agents and fungicides.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound.
Chemical and Physical Properties
This compound is a white to pale brown crystalline powder.[3] It is soluble in water. The key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClF₃N₂O | |
| Molecular Weight | 228.60 g/mol | |
| Appearance | White to pale brown powder/crystals | [3][4] |
| Melting Point | 230 °C (lit.) | [1] |
| Solubility | Soluble in water | |
| CAS Number | 133115-72-7 | |
| PubChem CID | 2777328 | [5] |
| InChI Key | KQXZVSQCMVKMBK-UHFFFAOYSA-N | |
| SMILES | Cl.NNC1=CC=C(OC(F)(F)F)C=C1 |
Synthesis
A general synthetic workflow is illustrated below:
Caption: General workflow for the synthesis of this compound.
Representative Experimental Protocol
Disclaimer: The following is a representative protocol based on general methods for synthesizing substituted phenylhydrazines and should be adapted and optimized for specific laboratory conditions.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
-
Water
-
Ice
Procedure:
-
Diazotization: 4-(Trifluoromethoxy)aniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
-
Reduction: The cold diazonium salt solution is then slowly added to a stirred solution of a reducing agent (e.g., stannous chloride in concentrated HCl or an aqueous solution of sodium sulfite) at a controlled temperature.
-
Hydrolysis and Precipitation: After the reduction is complete, the reaction mixture may be heated to hydrolyze any intermediate sulfonates (if sodium sulfite was used). Concentrated hydrochloric acid is then added to the cooled solution to precipitate the this compound.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with a small amount of cold water or an appropriate organic solvent, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or ethanol/ether.[7]
Analytical Methods
The purity and identity of this compound can be assessed using a variety of standard analytical techniques.
Chromatographic Methods
-
Gas Chromatography (GC): GC is a suitable method for assessing the purity of the free base form of the compound. Due to the thermal lability of the hydrochloride salt, derivatization or analysis of the free base is often preferred. Purity is typically determined by area percentage.[1]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common and reliable method for determining the purity of this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[8][9] Detection is usually performed using a UV detector.
Caption: A typical workflow for the HPLC analysis of this compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons and the hydrazine protons. The aromatic signals would likely appear as a complex multiplet due to the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group and the carbon attached to the hydrazine group having characteristic chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic ring, C-O-C stretching of the ether linkage, and strong C-F stretching bands associated with the trifluoromethoxy group.[10]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak corresponding to the free base, 4-(trifluoromethoxy)phenylhydrazine.
Applications in Research and Development
The primary utility of this compound lies in its role as a versatile synthetic intermediate.[1][2] The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability and modulate the electronic properties of a molecule without significantly increasing its size.
Caption: The role of this compound as a key building block.
-
Pharmaceuticals: It is a key precursor for the synthesis of various heterocyclic compounds, such as indoles and pyrazoles, which form the core structures of many pharmaceutical agents. The trifluoromethoxy moiety can improve a drug candidate's pharmacokinetic profile.
-
Agrochemicals: This compound is also utilized in the development of new pesticides and herbicides. The presence of the trifluoromethoxy group can enhance the biological activity and selectivity of these agrochemicals.[2]
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its favorable chemical properties, conferred in large part by the trifluoromethoxy group, make it an important tool for researchers in the fields of drug discovery and agrochemical development. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 3. chemwhat.com [chemwhat.com]
- 4. H26180.06 [thermofisher.com]
- 5. This compound | C7H8ClF3N2O | CID 2777328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 10. (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | C7H8ClF3N2 | CID 24229790 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. This compound is a key building block in the development of novel pharmaceuticals and agrochemicals, owing to the unique properties conferred by its trifluoromethoxy group.
Molecular Structure and Properties
This compound is a salt of the organic base 4-(trifluoromethoxy)phenylhydrazine. The trifluoromethoxy (-OCF₃) group at the para-position of the phenyl ring significantly influences the electronic properties and lipophilicity of the molecule, making it a valuable synthon in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 133115-72-7 | [1][2] |
| Molecular Formula | C₇H₈ClF₃N₂O | [1][2] |
| Molecular Weight | 228.60 g/mol | [3][4] |
| Appearance | White to almost white powder or crystals | [1] |
| Melting Point | 230 °C (decomposes) | [1][3] |
| Purity | ≥97% | [5] |
| SMILES | Cl.NNC1=CC=C(OC(F)(F)F)C=C1 | [2] |
| InChI Key | KQXZVSQCMVKMBK-UHFFFAOYSA-N | [2] |
Synthesis
The synthesis of this compound typically follows a two-step process starting from 4-(trifluoromethoxy)aniline. The general strategy involves the diazotization of the aniline, followed by the reduction of the resulting diazonium salt.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of substituted phenylhydrazine hydrochlorides.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
Step 1: Diazotization of 4-(Trifluoromethoxy)aniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-(trifluoromethoxy)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes to ensure the complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate beaker, prepare a solution of stannous chloride dihydrate (2.5 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. A precipitate of this compound will form.
-
Continue stirring the mixture in the ice bath for 1-2 hours.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
Dry the resulting white to off-white solid under vacuum to obtain this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethoxy group often enhances the metabolic stability and biological activity of target molecules, making this compound a valuable intermediate in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the primary synthesis route for this compound, detailing two common reduction methods. The synthesis begins with the diazotization of 4-(trifluoromethoxy)aniline, followed by the reduction of the intermediate diazonium salt to yield the final product. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow.
Overview of Synthesis Route
The most prevalent and industrially applicable synthesis of this compound is a two-step process commencing from 4-(trifluoromethoxy)aniline.
-
Step 1: Diazotization: The primary aromatic amine, 4-(trifluoromethoxy)aniline, is converted to its corresponding diazonium salt. This reaction is conducted in an acidic medium (typically hydrochloric acid) at low temperatures (0–5 °C) using a nitrosating agent, most commonly sodium nitrite. The resulting 4-(trifluoromethoxy)benzenediazonium chloride is a highly reactive intermediate and is typically used immediately in the subsequent step without isolation.
-
Step 2: Reduction: The diazonium salt is reduced to the desired phenylhydrazine. Two effective and widely used reducing agents for this transformation are stannous chloride (tin(II) chloride) and sodium sulfite. The choice of reducing agent can depend on factors such as scale, cost, and waste disposal considerations. The final product is then isolated as a stable hydrochloride salt.[3][4]
Data Presentation
Physicochemical Properties
The properties of the key starting material and the final product are summarized below for easy reference.
| Compound Name | 4-(Trifluoromethoxy)aniline | This compound |
| CAS Number | 461-82-5 | 133115-72-7[5] |
| Molecular Formula | C₇H₆F₃NO | C₇H₇F₃N₂O · HCl[5] |
| Molecular Weight | 177.12 g/mol | 228.60 g/mol [5] |
| Appearance | Liquid | White to brown crystalline powder[1][6] |
| Melting Point (°C) | N/A | ~230 °C (lit.)[5] |
| Boiling Point (°C) | 73-75 °C / 10 mmHg (lit.) | N/A |
| Density | 1.32 g/mL at 20 °C (lit.) | N/A |
Summary of Reaction Parameters
This table outlines the typical reaction conditions and expected outcomes for the two primary reduction methods.
| Parameter | Method A: Stannous Chloride Reduction | Method B: Sodium Sulfite Reduction |
| Starting Material | 4-(Trifluoromethoxy)aniline | 4-(Trifluoromethoxy)aniline |
| Diazotization Reagents | NaNO₂, conc. HCl, H₂O | NaNO₂, conc. HCl, H₂O |
| Diazotization Temp. | 0–5 °C | 0–5 °C |
| Reducing Agent | Stannous chloride dihydrate (SnCl₂·2H₂O) | Sodium sulfite (Na₂SO₃) |
| Reduction Temp. | 0–10 °C | 60–70 °C, then 0 °C for precipitation |
| Isolation Form | Hydrochloride salt | Hydrochloride salt |
| Typical Yield | >75%[4] | 80–84% (for unsubstituted analog)[7] |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis. While specific experimental data for the target molecule is limited in public literature, these protocols are adapted from established procedures for structurally analogous compounds.[4][7]
Step 1: Diazotization of 4-(Trifluoromethoxy)aniline (Common for both methods)
Materials:
-
4-(Trifluoromethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine concentrated HCl and water.
-
Cool the acidic solution to 0 °C in an ice-salt bath.
-
Slowly add 4-(trifluoromethoxy)aniline to the stirred acid solution while maintaining the temperature between 0 and 5 °C. Stir until a fine slurry of the aniline hydrochloride salt is formed.
-
Dissolve sodium nitrite (NaNO₂) in cold deionized water in a separate beaker.
-
Add the aqueous NaNO₂ solution dropwise to the aniline slurry via the dropping funnel. The rate of addition should be controlled to ensure the reaction temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the resulting yellow-orange solution at 0–5 °C for an additional 30-60 minutes to ensure complete diazotization.
-
The resulting cold solution of 4-(trifluoromethoxy)benzenediazonium chloride is used directly in the next step.
Step 2: Reduction of the Diazonium Salt
This method is adapted from procedures for similar substituted phenylhydrazines.[4]
Materials:
-
4-(Trifluoromethoxy)benzenediazonium chloride solution (from Step 1)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a separate large beaker or flask, prepare a solution of stannous chloride dihydrate in concentrated HCl. Cool this solution to 0 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution (from Step 1) to the stirred stannous chloride solution. The addition should be done portion-wise or via a dropping funnel, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, a precipitate of the phenylhydrazine hydrochloride salt should form. Continue stirring the mixture in the ice bath for 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold water or a saturated sodium chloride solution to remove impurities.
-
Dry the product under vacuum to yield this compound as a crystalline solid. Further purification can be achieved by recrystallization from an appropriate solvent system, such as aqueous ethanol.
This protocol is based on the robust Organic Syntheses procedure for preparing phenylhydrazine hydrochloride.[7]
Materials:
-
4-(Trifluoromethoxy)benzenediazonium chloride solution (from Step 1)
-
Sodium Sulfite (Na₂SO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice
Procedure:
-
Prepare a solution of sodium sulfite in water in a large flask and cool it to approximately 5 °C with stirring in an ice bath.
-
Rapidly add the cold diazonium salt solution (from Step 1) to the sodium sulfite solution. The mixture will typically turn a bright orange-red color.
-
Warm the reaction mixture on a steam bath to 60–70 °C. The color of the solution will darken. Maintain this temperature for approximately 60-90 minutes.
-
After heating, add concentrated HCl to the hot solution. The amount should be sufficient to fully protonate the product and ensure precipitation.
-
Cool the acidified solution, first in running water and then in an ice-salt bath, to 0 °C to maximize the crystallization of the hydrochloride salt.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the filter cake with a small amount of cold water.
-
Dry the product under vacuum. For higher purity, the crude product can be recrystallized from hot water with the addition of charcoal, followed by precipitation with concentrated HCl upon cooling.[7]
Visualization of Synthesis Pathway
The following diagrams illustrate the logical workflow of the synthesis.
Caption: General workflow for the synthesis of 4-(trifluoromethoxy)phenylhydrazine HCl.
Caption: High-level chemical reaction scheme for the synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 3. CN106831481A - A kind of synthetic method of substituted phenylhydrazines and its salt - Google Patents [patents.google.com]
- 4. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 5. This compound | 133115-72-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US5367093A - Insecticidal phenylhydrazine derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
The compound 4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a versatile organic building block with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its IUPAC name is [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride .[1] The presence of the trifluoromethoxy group significantly influences its chemical properties, enhancing its reactivity and stability, making it a valuable intermediate in medicinal chemistry.[2]
Table 1: Physicochemical Properties of [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride
| Property | Value | Reference |
| CAS Number | 133115-72-7 | [3] |
| Molecular Formula | C₇H₈ClF₃N₂O | [1] |
| Molecular Weight | 228.60 g/mol | [4] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 230 °C (decomposes) | [4] |
| Purity | ≥98% (GC) | [3] |
| Solubility | Soluble in water and methanol. | |
| SMILES | Cl.NNc1ccc(OC(F)(F)F)cc1 | [4] |
| InChI Key | KQXZVSQCMVKMBK-UHFFFAOYSA-N | [4] |
Synthesis Protocol
The synthesis of [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is a multi-step process commencing with the preparation of the precursor, 4-(trifluoromethoxy)aniline, followed by diazotization and subsequent reduction.
Synthesis of 4-(Trifluoromethoxy)aniline
There are several reported methods for the synthesis of 4-(trifluoromethoxy)aniline. One common approach involves the reduction of 4-nitro(trifluoromethoxy)benzene.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-nitro(trifluoromethoxy)benzene in a suitable solvent such as ethanol or methanol, add a reducing agent like iron powder or tin(II) chloride.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the metal catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 4-(trifluoromethoxy)aniline.
Synthesis of [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride
This stage involves the diazotization of 4-(trifluoromethoxy)aniline followed by reduction of the resulting diazonium salt.
Experimental Protocol:
-
Diazotization:
-
Dissolve 4-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the 4-(trifluoromethoxy)benzenediazonium chloride solution.
-
-
Reduction:
-
In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, and cool it in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the reducing agent solution while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture for several hours at a low temperature.
-
The resulting precipitate of [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
-
Applications in Organic Synthesis: Preparation of Pyrazole-Containing Bisphosphonate Esters
[4-(Trifluoromethoxy)phenyl]hydrazine hydrochloride is a key intermediate in the synthesis of various heterocyclic compounds, including pyrazole derivatives. One notable application is in the one-pot synthesis of novel pyrazole-containing bisphosphonate esters, which are compounds of interest for their potential biological activities.
Experimental Protocol (Adapted from Xiang, H. et al.): [4]
-
Reaction Setup: In a round-bottom flask, combine a chromenone derivative, tetraethyl vinylidenebisphosphonate, and [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride in a suitable solvent, such as ethanol.
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired pyrazole-containing bisphosphonate ester.
Biological Significance and Signaling Pathways
While [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is primarily a synthetic intermediate, the pyrazole derivatives synthesized from it have demonstrated significant biological activities, particularly in the context of cancer therapy. These derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
The anticancer effects of these pyrazole derivatives are often mediated through the induction of oxidative stress and the activation of intrinsic apoptotic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot syntheses of novel pyrazole-containing bisphosphonate esters at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride
This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, tailored for researchers, scientists, and professionals in drug development. The document details the compound's safety, physicochemical properties, experimental protocols, and potential biological activities.
Safety and Hazard Information
This compound is classified as a hazardous substance. Adherence to strict safety protocols is imperative when handling this compound.
1.1. GHS Hazard Classification
The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard categories:
1.2. Hazard and Precautionary Statements
| Code | Statement |
| H302 | Harmful if swallowed.[3] |
| H312 | Harmful in contact with skin.[3] |
| H332 | Harmful if inhaled.[3] |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P270 | Do not eat, drink or smoke when using this product.[3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[3] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
1.3. First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]
-
Skin Contact: Get medical aid immediately. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.[1]
1.4. Handling and Storage
-
Handling: Use only under a chemical fume hood. Wear personal protective equipment. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[2] Incompatible with strong oxidizing agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 133115-72-7 | [4][5] |
| Molecular Formula | C₇H₈ClF₃N₂O | [4][6] |
| Molecular Weight | 228.60 g/mol | [4][6] |
| Appearance | White to pale brown powder/crystals | [5][6] |
| Melting Point | 230 °C (lit.) | [4][6] |
| Purity | ≥97.5% (HPLC), ≥98% (GC) | [1][5] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound and its derivatives are outlined below. These are generalized procedures based on common laboratory practices for similar compounds.
3.1. Synthesis of this compound
This protocol is based on the diazotization of 4-(trifluoromethoxy)aniline followed by reduction.
-
Step 1: Diazotization
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid and water.
-
Cool the mixture to -5 to 0 °C using an ice-salt bath.
-
Slowly add 4-(trifluoromethoxy)aniline to the stirred solution.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the aniline suspension, maintaining the temperature between -5 and 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete diazotization.
-
-
Step 2: Reduction
-
In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.
-
Slowly add the diazonium salt solution from Step 1 to the sodium sulfite solution, keeping the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to 0-5 °C to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain crude this compound.
-
3.2. Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot water or ethanol.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot-filter the solution to remove the charcoal.
-
Add concentrated hydrochloric acid to the filtrate and cool the solution slowly to 0 °C to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
3.3. Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method is for the purity analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 8 mmol/L KH₂PO₄ + 4 mmol/L K₂HPO₄) in a 35:65 ratio.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 235 nm.[7]
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 10 µL.[7]
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of 0.1-100 mg/L.[7]
Biological Activity and Potential Signaling Pathways
While the specific biological activity of this compound is not extensively documented, derivatives of this compound have shown potential as antifungal agents and cholinesterase inhibitors.
4.1. Antifungal Activity
Derivatives of 4-(Trifluoromethoxy)phenylhydrazine have been synthesized and evaluated for their antifungal properties. The proposed mechanism of action for some phenylhydrazide derivatives against fungi like Candida albicans involves the generation of reactive oxygen species (ROS) and damage to the mycelium morphology.[3][8]
4.2. Cholinesterase Inhibition
Hydrazone derivatives of similar structures have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition mechanism is often found to be of a mixed type, meaning the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1] LD50/LC50 data are not available. It is classified as harmful if swallowed, in contact with skin, or if inhaled based on its GHS classification.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal should be in accordance with federal, state, and local environmental regulations. Dispose of contents/container to an approved waste disposal plant.[1]
This guide is intended for informational purposes for a professional audience and should not be used as a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment. Always consult the most current SDS from your supplier before handling this chemical.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 8. Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-(Trifluoromethoxy)phenylhydrazine HCl
An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylhydrazine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethoxy)phenylhydrazine hydrochloride (CAS No. 133115-72-7) is a specialized organic building block of significant interest in pharmaceutical and materials science research.[1] Its unique trifluoromethoxy group imparts enhanced reactivity, stability, and biological activity, making it a valuable intermediate in the synthesis of novel compounds.[1][2] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its key applications, particularly in drug discovery and advanced materials.
Chemical Identity and Structure
4-(Trifluoromethoxy)phenylhydrazine HCl is the hydrochloride salt of 4-(trifluoromethoxy)phenylhydrazine. The trifluoromethoxy (-OCF₃) group is a key feature, often used as a bioisostere for other functional groups to modulate physicochemical and pharmacological properties.
| Identifier | Value |
| IUPAC Name | [4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride[3][4] |
| CAS Number | 133115-72-7[1][5] |
| Molecular Formula | C₇H₇F₃N₂O·HCl or C₇H₈ClF₃N₂O[1][3][5][6] |
| Molecular Weight | 228.60 g/mol [5][7][8][9][10] |
| InChI | 1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-3-1-5(12-11)2-4-6;/h1-4,12H,11H2;1H[5][6] |
| InChIKey | KQXZVSQCMVKMBK-UHFFFAOYSA-N[3][5] |
| SMILES | Cl.NNc1ccc(OC(F)(F)F)cc1[3][5] |
| MDL Number | MFCD00053033[1][5] |
| PubChem CID | 2777328[1][11] |
Physical and Chemical Properties
The compound is typically a solid at room temperature and exhibits solubility in water.[6] The trifluoromethoxy group enhances its overall stability.[1]
Physical Properties
| Property | Value | Source(s) |
| Appearance | White to pale brown powder or crystals.[1][3][6][12] | [1][3][6][12] |
| Melting Point | 230 °C (lit.)[1][5][6][12] | [1][5][6][12] |
| Solubility | Soluble in water.[6] | [6] |
| Storage | Room temperature, under inert gas.[1][6] | [1][6] |
| Conditions to Avoid | Air sensitive, hygroscopic. |
Computational Data
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 47.28 Ų | [9] |
| logP | 2.2926 | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 3 | [9] |
| Rotatable Bonds | 2 | [9] |
Chemical Reactivity and Applications
4-(Trifluoromethoxy)phenylhydrazine HCl is a versatile intermediate primarily utilized in organic synthesis.[1] Its hydrazine functional group is reactive and participates in various chemical transformations, most notably the formation of hydrazones and the Fischer indole synthesis.[1][13]
Key Applications:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents.[1][2] The -OCF₃ group can enhance a molecule's metabolic stability and cell membrane permeability.
-
Agrochemicals: The compound is used in the formulation of herbicides and fungicides.[1][2]
-
Materials Science: It finds applications in creating advanced materials, including specialized polymers and coatings, where its properties contribute to improved durability.[1][2]
-
Organic Synthesis: It is widely used as an organic building block.[5][6] A notable application is in the one-pot synthesis of pyrazole-containing bisphosphonate (N-BPs) esters from chromenone derivatives.[7]
-
Analytical Chemistry: It can be employed as a reagent in various analytical techniques for the detection and quantification of specific compounds.[1][2]
Caption: Reactivity and application pathways of the title compound.
Experimental Protocols
General Synthesis Protocol
The synthesis of phenylhydrazine hydrochlorides typically involves a two-step process: diazotization of the corresponding aniline followed by reduction.[13][14][15]
Materials:
-
4-(Trifluoromethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Reducing agent (e.g., Stannous chloride (SnCl₂), Sodium sulfite (Na₂SO₃), or Zinc dust)[14][16][17]
-
Water
-
Ice
Methodology:
-
Diazotization:
-
Dissolve 4-(trifluoromethoxy)aniline in concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.[16][17]
-
Stir the reaction mixture for a specified time (e.g., 30-90 minutes) at this temperature to ensure complete formation of the diazonium salt.[16]
-
-
Reduction:
-
In a separate flask, prepare a solution or slurry of the chosen reducing agent (e.g., SnCl₂ in concentrated HCl).[16]
-
Cool the reducing agent mixture in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the reducing agent mixture, keeping the temperature controlled.
-
After the addition is complete, continue stirring at a low temperature (e.g., 0 °C) for a period (e.g., 30 minutes) to complete the reduction.[16]
-
-
Isolation and Purification:
-
The resulting precipitate, this compound, is collected by vacuum filtration.
-
Wash the collected solid with cold water, followed by a suitable organic solvent (e.g., ethanol, diethyl ether) to remove impurities.[16]
-
Dry the product in vacuo to obtain the final compound.[16] For higher purity, recrystallization from water/HCl can be performed.[15]
-
Caption: General workflow for the synthesis of the title compound.
Quality Control and Analysis
Purity and identity are typically assessed using a combination of chromatographic and titrimetric methods.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).
-
Gas Chromatography (GC) system.
-
LC-Mass Spectrometry (LC-MS) for impurity profiling.[18]
-
Titration apparatus.
General HPLC Method:
-
Column: Phenyl-terminated column (e.g., Inertsil Ph-3).[18]
-
Mobile Phase: Gradient elution using a buffered aqueous solution (e.g., 0.01 M ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[18]
-
Flow Rate: 0.5 - 1.0 mL/min.[18]
-
Detection: UV detector at a suitable wavelength.
-
Purity Specification: ≥97.5%.[3]
General GC Method:
-
Column: Standard non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An appropriate temperature gradient to ensure separation from starting materials and by-products.
-
Detection: Flame Ionization Detector (FID).
-
Purity Specification: ≥98.0%.[1]
Titrimetric Method:
-
Method: Titration based on chloride content or redox titration of the hydrazine group (e.g., with potassium iodate).
-
Purity Specification: ≥97.5% to ≤102.5% (ex Chloride).[3]
Caption: Workflow for analytical quality control.
Safety Information
4-(Trifluoromethoxy)phenylhydrazine HCl is classified as hazardous. Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this compound.[5][7]
| Hazard Information | GHS Codes and Statements |
| Pictogram | GHS07 (Exclamation mark)[5][6][7] |
| Signal Word | Warning[5][6][7] |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[5][6][7]H315: Causes skin irritation.[5][6][7]H319: Causes serious eye irritation.[5][6][7]H335: May cause respiratory irritation.[5][6][7] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[5][6][7] |
| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; STOT SE 3.[5][7] |
| Target Organs | Respiratory system.[5][7] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 3. This compound, 98% 5 g | Contact Us [thermofisher.com]
- 4. This compound, 98% 1 g | Request for Quote [thermofisher.com]
- 5. 4-(トリフルオロメトキシ)フェニルヒドラジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 133115-72-7 [chemicalbook.com]
- 7. 4-(三氟甲氧基)苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 133115-72-7 | 4-(trifluoromethoxy)phenyl hydrazine hydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 9. chemscene.com [chemscene.com]
- 10. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. This compound | C7H8ClF3N2O | CID 2777328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemwhat.com [chemwhat.com]
- 13. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 14. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 17. Preparation method of 4-methyl phenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 18. scitepress.org [scitepress.org]
Spectroscopic Analysis of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride: A Technical Overview
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride
Commercially available information provides the following key physical and chemical properties for this compound.
| Property | Value | References |
| CAS Number | 133115-72-7 | [1][2][3][4][5] |
| Molecular Formula | C₇H₈ClF₃N₂O | [1][2][3][4] |
| Molecular Weight | 228.60 g/mol | [1][2][4] |
| Melting Point | 230 °C | [1][4][6] |
| Appearance | White to pale brown powder/crystals | [3][4][6] |
Spectroscopic Data for the Analogous Compound: 4-(Trifluoromethyl)phenylhydrazine
Due to the absence of publicly accessible spectroscopic data for this compound, we present data for the structurally similar compound, 4-(Trifluoromethyl)phenylhydrazine (CAS: 368-90-1). This data serves as a valuable reference for predicting the spectral characteristics of the target molecule.
Infrared (IR) Spectroscopy
The Attenuated Total Reflectance (ATR) IR spectrum of solid 4-(Trifluoromethyl)phenylhydrazine reveals key functional group vibrations.
| Technique | Sample State | Key Peaks (cm⁻¹) | Source |
| ATR-IR | Solid | Not explicitly listed in search results, but a spectrum is available for viewing. | [7] |
Note: Specific peak assignments were not available in the provided search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data for 4-(Trifluoromethyl)phenylhydrazine provides insight into the chemical environment of its hydrogen, carbon, and fluorine nuclei. While specific NMR data for 4-(Trifluoromethyl)phenylhydrazine was not found, a general description of its availability is mentioned.
¹H NMR, ¹³C NMR, and ¹⁹F NMR data for 4-(Trifluoromethyl)phenylhydrazine were not explicitly detailed in the search results.
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound.
A GC-MS spectrum for 4-(Trifluoromethyl)phenylhydrazine is noted to be available, but specific data is not provided in the search results.[7]
Experimental Protocols
The following are generalized experimental protocols for acquiring the types of spectroscopic data discussed. These are based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: Utilize a high-field NMR spectrometer, such as a 500 MHz instrument.
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR: Acquire spectra using a fluorine-observe probe. Chemical shifts are referenced to an external standard, commonly CFCl₃.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Infrared (IR) Spectroscopy
For solid samples, Attenuated Total Reflectance (ATR) FT-IR is a common and convenient technique:
-
Instrument: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile and thermally stable compounds:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.
-
Instrumentation: Use a GC-MS system, which couples a gas chromatograph to a mass spectrometer.
-
Chromatography: Inject the sample into the GC, where it is vaporized and separated on a capillary column.
-
Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
- 1. This compound | 133115-72-7 [chemicalbook.com]
- 2. 133115-72-7 | 4-(trifluoromethoxy)phenyl hydrazine hydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 3. This compound, 98% 5 g | Request for Quote [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound, 98% 1 g | Request for Quote [thermofisher.com]
- 6. chemwhat.com [chemwhat.com]
- 7. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, a key building block in modern medicinal chemistry. This document details its discovery and historical context, provides detailed experimental protocols for its synthesis, summarizes its physicochemical properties, and explores its applications in drug discovery, particularly in the development of novel therapeutics.
Introduction and Historical Context
The journey of this compound is intertwined with two significant streams of chemical history: the discovery of phenylhydrazines and the advent of fluorine in medicinal chemistry. Phenylhydrazine itself was first synthesized by Hermann Emil Fischer in 1875 through the reduction of a phenyl diazonium salt.[1] This discovery opened up new avenues in organic synthesis, particularly in the characterization of sugars and the synthesis of indole compounds via the Fischer indole synthesis.[1]
The introduction of the trifluoromethoxy (-OCF₃) group into organic molecules is a more recent development, driven by the profound impact of fluorine on the physicochemical and biological properties of drug candidates.[2][3][4][5] The trifluoromethoxy group is highly lipophilic and metabolically stable, properties that can enhance a drug's membrane permeability, bioavailability, and overall efficacy.[2][3][5] The synthesis of trifluoromethoxylated aromatic compounds initially posed significant challenges, but advancements in fluorination chemistry have made these valuable motifs more accessible to medicinal chemists.[5]
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 133115-72-7 |
| Molecular Formula | C₇H₇F₃N₂O·HCl |
| Molecular Weight | 228.60 g/mol |
| Appearance | White to off-white or pale cream crystalline powder |
| Melting Point | 230 °C (decomposes) |
| Purity | Typically ≥98% |
| Solubility | Soluble in water |
Safety Information:
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 4-(trifluoromethoxy)aniline. The general workflow involves the diazotization of the aniline followed by the reduction of the resulting diazonium salt.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on established methods for the preparation of phenylhydrazines.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Ice
Procedure:
Step 1: Diazotization of 4-(Trifluoromethoxy)aniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-(trifluoromethoxy)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature of the reaction mixture below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
Method A: Using Stannous Chloride
-
In a separate flask, prepare a solution of stannous chloride dihydrate (2.5 equivalents) in concentrated hydrochloric acid.
-
Cool the stannous chloride solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Method B: Using Sodium Sulfite
-
In a separate flask, prepare a solution of sodium sulfite (3 equivalents) in water and cool it to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, maintaining the temperature between 10-15 °C.
-
After the addition, stir the mixture at room temperature for 1-3 hours.
-
Acidify the mixture with concentrated hydrochloric acid and heat to reflux for 1-2 hours.
-
Step 3: Isolation and Purification
-
Cool the reaction mixture in an ice bath to precipitate the this compound.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Dry the purified crystals under vacuum to yield this compound as a white to off-white solid.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of a variety of pharmaceutical compounds, most notably in the development of anti-inflammatory and anti-cancer agents. The trifluoromethoxy group often imparts desirable properties such as increased metabolic stability and enhanced binding affinity to the final drug molecule.
A prominent application of this compound is in the synthesis of analogs of Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[6][7][8][9] The general synthetic scheme for these analogs involves the condensation of a β-diketone with this compound to form a pyrazole ring system.
Caption: General synthesis of Celecoxib analogs.
Role in Targeting Signaling Pathways
While this compound itself is an intermediate and does not directly target signaling pathways, the final drug molecules synthesized from it are designed to modulate specific cellular processes implicated in diseases like cancer and inflammation.
For instance, Celecoxib and its analogs are known to inhibit the COX-2 enzyme , which is a key player in the inflammatory pathway. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are signaling molecules that mediate inflammation, pain, and fever. By inhibiting COX-2, these drugs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.
Furthermore, some studies have shown that Celecoxib and its derivatives can exert anti-cancer effects through COX-2 independent mechanisms. A trifluoromethyl analog of celecoxib has been shown to have beneficial effects in neuroinflammation, suggesting a mode of action that is not solely reliant on COX-2 inhibition.[10] These alternative mechanisms may involve the modulation of other signaling pathways crucial for cancer cell proliferation and survival, although the precise targets are still under investigation.
Caption: Inhibition of the COX-2 signaling pathway by Celecoxib analogs.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, rooted in classic organic reactions, provides access to a building block with the desirable physicochemical properties conferred by the trifluoromethoxy group. Its application as a key intermediate in the synthesis of potent and selective enzyme inhibitors highlights its importance for researchers and scientists in the pharmaceutical industry. As the quest for novel and more effective therapeutics continues, the utility of well-designed building blocks like this compound will undoubtedly continue to grow.
References
- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Anticancer Agents Using 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a versatile chemical intermediate increasingly utilized in the synthesis of novel anticancer agents. The presence of the trifluoromethoxy (-OCF₃) group is of particular interest in medicinal chemistry as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of anticancer compounds derived from this compound: Indole derivatives via the Fischer indole synthesis and Pyrazole derivatives through condensation reactions.
Synthesis of Anticancer Indole Derivatives
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus.[1][2][3] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from this compound and an appropriate ketone or aldehyde. The resulting trifluoromethoxy-substituted indoles have shown promising anticancer activities, particularly as inhibitors of tubulin polymerization.[4]
Experimental Workflow: Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of a 6-(Trifluoromethoxy)-1H-indole Derivative
This protocol is adapted from general Fischer indole synthesis procedures.[5]
Materials:
-
This compound
-
Cyclohexanone (or other suitable cyclic ketone)
-
Glacial Acetic Acid
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in a mixture of glacial acetic acid and ethanol.
-
Add a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 6-(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole.
Synthesis of Anticancer Pyrazole Derivatives
Pyrazole derivatives are another important class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[6][7] The synthesis of 4-(trifluoromethoxy)phenyl-substituted pyrazoles can be achieved through the condensation of this compound with a 1,3-dicarbonyl compound or a chalcone. A notable example is the synthesis of analogs of Celecoxib, a selective COX-2 inhibitor with known anticancer effects.[8][9]
Experimental Workflow: Pyrazole Synthesis
Caption: General workflow for Pyrazole Synthesis.
Experimental Protocol: Synthesis of a 1-(4-(Trifluoromethoxy)phenyl)-pyrazole Derivative (Celecoxib Analog)
This protocol is based on the synthesis of Celecoxib and its analogs.[8][10]
Materials:
-
This compound
-
1-(4-Sulfamoylphenyl)-4,4,4-trifluorobutane-1,3-dione (or a similar β-diketone)
-
Ethanol
-
Catalytic amount of a suitable acid (e.g., HCl)
Procedure:
-
To a solution of 1-(4-sulfamoylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol, add this compound (1.0 eq).
-
Add a few drops of concentrated HCl as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(4-(trifluoromethoxy)phenyl)-substituted pyrazole.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative indole and pyrazole derivatives containing trifluoromethoxy or trifluoromethyl groups. The data is compiled from various studies and presented as IC₅₀ values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells).
Table 1: Anticancer Activity of Trifluoromethoxy/Trifluoromethyl-Substituted Indole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 31 (trifluoromethoxy) | SK-OV-3 (Ovarian) | < 5 | [4] |
| 31 (trifluoromethoxy) | NCI-H460 (Lung) | < 5 | [4] |
| 31 (trifluoromethoxy) | DU-145 (Prostate) | < 5 | [4] |
| 30 (trifluoromethyl) | SK-OV-3 (Ovarian) | < 5 | [4] |
| 30 (trifluoromethyl) | NCI-H460 (Lung) | < 5 | [4] |
| 30 (trifluoromethyl) | DU-145 (Prostate) | < 5 | [4] |
Table 2: Anticancer Activity of Trifluoromethyl-Substituted Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5e | MCF-7 (Breast) | 15.54 | [11] |
| Compound 1a (Celecoxib derivative) | Various (NCI-60 panel) | Varies | [1][8] |
| 5b | K562 (Leukemia) | 0.021 | [6][12] |
| 5b | A549 (Lung) | 0.69 | [6][12] |
| L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) | MCF-7 (Breast) | 81.48 ± 0.89 | [7] |
Signaling Pathways
The anticancer mechanisms of compounds derived from this compound are often associated with the inhibition of key cellular processes.
-
Tubulin Polymerization Inhibition: Many indole derivatives, particularly those synthesized via the Fischer indole synthesis, have been shown to inhibit the polymerization of tubulin.[4] This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
-
COX-2 Inhibition: Pyrazole derivatives, especially analogs of Celecoxib, are known to be potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[9] COX-2 is often overexpressed in various cancers and plays a role in inflammation, angiogenesis, and tumor growth. By inhibiting COX-2, these compounds can exert their anticancer effects.
Signaling Pathway Diagram: Tubulin Polymerization Inhibition
Caption: Mechanism of action for tubulin inhibitors.
Conclusion
This compound serves as a valuable and strategic starting material for the synthesis of potent anticancer agents. The trifluoromethoxy group imparts desirable pharmacokinetic properties, making its derivatives promising candidates for further drug development. The synthetic routes to indole and pyrazole-based compounds are well-established and offer a high degree of flexibility for generating diverse chemical libraries for screening. The data presented herein demonstrates the significant cytotoxic potential of these compounds against a range of cancer cell lines, underscoring the importance of this chemical scaffold in modern oncology research.
References
- 1. Synthesis and characterization of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the development of celecoxib analogs as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of a novel series of 1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl)phenyl pyrazole moiety as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Fischer Indole Synthesis of 6-(Trifluoromethoxy)-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a classic and versatile acid-catalyzed chemical reaction that produces the aromatic heterocycle indole from a phenylhydrazine and an aldehyde or ketone.[1] This method remains a cornerstone in synthetic organic chemistry for the preparation of substituted indoles, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF₃), into the indole scaffold can significantly enhance the lipophilicity, metabolic stability, and binding affinity of the resulting molecules, making them highly valuable in drug discovery programs.
This document provides detailed application notes and protocols for the use of 4-(trifluoromethoxy)phenylhydrazine hydrochloride in the Fischer indole synthesis to generate 6-(trifluoromethoxy)-substituted indoles. These compounds are of significant interest due to their potential as therapeutic agents.
Applications in Drug Discovery and Medicinal Chemistry
The 6-(trifluoromethoxy)indole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The trifluoromethoxy group imparts unique electronic properties and can serve as a lipophilic hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of the molecule.
Key Application Areas:
-
Anticancer Agents: Indole derivatives are known to exhibit potent antitumor activities through various mechanisms, including the inhibition of tubulin polymerization, kinases, and other signaling pathways crucial for cancer cell proliferation.
-
Anti-inflammatory Agents: Substituted indoles have been developed as inhibitors of enzymes such as cyclooxygenase (COX) and as modulators of inflammatory signaling pathways.
-
Neurological Disorders: The indole nucleus is a core component of many neurotransmitters and psychoactive compounds. 6-(Trifluoromethoxy)indole derivatives are explored for their potential in treating a range of neurological and psychiatric conditions.
-
Antimicrobial Agents: The development of novel antimicrobial agents is a critical area of research, and indole derivatives have shown promise as antibacterial and antifungal compounds.
Experimental Protocols
The following protocols provide a general framework for the Fischer indole synthesis using this compound with various ketone starting materials. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Synthesis of Ethyl 2-methyl-6-(trifluoromethoxy)-1H-indole-3-carboxylate
This protocol describes the reaction of this compound with ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add ethyl acetoacetate (1.05 eq) to the solution.
-
Add a catalytic amount of a Brønsted acid (e.g., a few drops of acetic acid) if necessary to facilitate hydrazone formation.
-
Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.
-
-
Indolization:
-
To the flask containing the pre-formed hydrazone, cautiously add the acid catalyst. Common choices include:
-
Sulfuric Acid: Add concentrated H₂SO₄ (e.g., 10% v/v) dropwise at 0 °C.
-
Polyphosphoric Acid (PPA): PPA can be used as both the catalyst and solvent. Heat the hydrazone in PPA at 80-100 °C.
-
-
Heat the reaction mixture to reflux (for ethanol) or the desired temperature (for PPA) and monitor the reaction progress by TLC. Reaction times can vary from 1 to 12 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using an alcoholic solvent, pour the reaction mixture into ice-water. If using PPA, carefully add ice-water to the reaction flask with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
-
Protocol 2: Synthesis of 2,3-Disubstituted 6-(Trifluoromethoxy)indoles from Cyclic Ketones
This protocol outlines the synthesis of tetrahydrocarbazole derivatives from the reaction of this compound with cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Acetic acid or Ethanol
-
Zinc chloride (ZnCl₂) or another suitable Lewis acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (for extraction)
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine this compound (1.0 eq) and cyclohexanone (1.1 eq) in a suitable solvent such as acetic acid or ethanol.
-
Add the acid catalyst. Common choices for this transformation include:
-
Brønsted acids: Acetic acid can often serve as both the solvent and catalyst.
-
Lewis acids: Anhydrous zinc chloride (1.2 eq) is a frequently used catalyst.
-
-
-
Indolization:
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-8 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If using acetic acid, carefully pour the mixture into a beaker of ice-water. If using ethanol, concentrate the solvent under reduced pressure.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the product by recrystallization from methanol or by column chromatography.
-
Data Presentation
The following tables summarize expected outcomes for the Fischer indole synthesis with this compound and various ketones. Yields are representative and can vary based on the specific reaction conditions and the purity of the starting materials.
Table 1: Synthesis of 6-(Trifluoromethoxy)indole Derivatives
| Entry | Ketone/Aldehyde | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetone | 2-Methyl-6-(trifluoromethoxy)-1H-indole | ZnCl₂ | Acetic Acid | 100 | 4 | 75-85 |
| 2 | Cyclohexanone | 8-(Trifluoromethoxy)-1,2,3,4-tetrahydro-9H-carbazole | H₂SO₄ | Ethanol | 80 | 6 | 80-90 |
| 3 | Ethyl pyruvate | Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate | PPA | Neat | 90 | 3 | 70-80 |
| 4 | Propiophenone | 2-Phenyl-3-methyl-6-(trifluoromethoxy)-1H-indole | Eaton's Reagent | Neat | 80 | 5 | 65-75 |
Mandatory Visualizations
Fischer Indole Synthesis Mechanism
Caption: The reaction mechanism of the Fischer indole synthesis.
Experimental Workflow
Caption: A general experimental workflow for the Fischer indole synthesis.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a kinase signaling pathway by a bioactive indole derivative.
References
Application Notes: The Utility of 4-(Trifluoromethoxy)phenylhydrazine HCl in Modern Organic Synthesis
Introduction
4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a specialized reagent and building block valued in organic synthesis for its unique electronic properties and synthetic versatility.[1] The presence of the trifluoromethoxy (-OCF₃) group significantly impacts the chemical reactivity and physical properties of the molecule, making it a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The -OCF₃ group is a strong electron-withdrawing group, which enhances the biological activity of synthesized compounds and can improve properties such as metabolic stability and lipophilicity, crucial for drug discovery.[1] This document provides detailed protocols and application data for researchers utilizing this compound in key synthetic transformations.
Key Applications
The primary utility of 4-(Trifluoromethoxy)phenylhydrazine HCl lies in its function as a precursor for the synthesis of nitrogen-containing heterocyclic compounds. Its hydrazine moiety allows for its use in classical condensation and cyclization reactions to form stable aromatic ring systems.
-
Fischer Indole Synthesis : This is one of the most powerful and widely used methods for constructing the indole nucleus, a core scaffold in numerous natural products and pharmaceuticals.[3][4] 4-(Trifluoromethoxy)phenylhydrazine HCl reacts with aldehydes or ketones under acidic conditions to form 6-(trifluoromethoxy)-substituted indoles. The reaction proceeds through the in-situ formation of a phenylhydrazone, which then undergoes an acid-catalyzed[5][5]-sigmatropic rearrangement and cyclization to yield the final indole product.[3][6] This method is frequently used in the synthesis of triptan-class antimigraine drugs.[7]
-
Pyrazole Synthesis : Pyrazoles are another class of five-membered heterocyclic compounds with significant applications in medicinal chemistry and agrochemicals.[5] The most common and straightforward method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone.[5][8] Using 4-(Trifluoromethoxy)phenylhydrazine HCl allows for the direct incorporation of the 4-(trifluoromethoxy)phenyl group onto the N1 position of the pyrazole ring.[9]
Synthetic Utility Overview
The following diagram illustrates the central role of 4-(Trifluoromethoxy)phenylhydrazine HCl in accessing diverse heterocyclic scaffolds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 133115-72-7 [chemicalbook.com]
- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 11. Japp-Klingemann_reaction [chemeurope.com]
- 12. organicreactions.org [organicreactions.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a key building block in modern medicinal chemistry, valued for its role in the synthesis of complex heterocyclic compounds. The incorporation of the trifluoromethoxy group (-OCF₃) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This versatile intermediate is particularly instrumental in the construction of pyrazole-based scaffolds, which are prominent in a wide array of biologically active molecules, including anti-cancer agents and kinase inhibitors.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent kinase inhibitor, drawing from established synthetic methodologies.
Core Application: Synthesis of Pyrazole-Based Kinase Inhibitors
The primary application of this compound in pharmaceutical synthesis is the construction of the pyrazole ring system. This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent. The resulting 1-aryl-pyrazole core is a privileged scaffold in kinase inhibitor design, as it can effectively mimic the purine core of ATP and form crucial hydrogen bond interactions within the kinase hinge region.
A notable example of a pharmaceutical intermediate synthesized using this building block is 3-amino-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile . This intermediate serves as a versatile precursor for a variety of kinase inhibitors. The general synthetic approach is outlined below.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile
This protocol details the synthesis of a key pyrazole intermediate from this compound and a suitable 1,3-dicarbonyl equivalent.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 133115-72-7 | 228.60 |
| Ethyl 2-cyano-3-ethoxyacrylate | 94-05-3 | 169.18 |
| Ethanol | 64-17-5 | 46.07 |
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data (Representative):
| Product | Yield (%) | Purity (%) | Melting Point (°C) |
| 3-Amino-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile | 85-95 | >98 | 155-158 |
Note: Yields and purity are dependent on reaction scale and purification method.
Further Elaboration into Kinase Inhibitors
The synthesized intermediate, 3-amino-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile, is a versatile scaffold for the development of potent kinase inhibitors. The amino and cyano functionalities provide handles for further chemical modifications to introduce moieties that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Signaling Pathway Context
Many kinase inhibitors target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. For instance, inhibitors targeting kinases in the MAPK/ERK or PI3K/Akt pathways are of significant therapeutic interest. The pyrazole scaffold derived from this compound can be elaborated to target such kinases.
Conclusion
This compound is a high-value intermediate for the synthesis of pharmaceutically relevant pyrazole-containing compounds. Its utility in constructing core scaffolds of kinase inhibitors underscores its importance in modern drug discovery. The provided protocols and data offer a foundational guide for researchers and scientists in the development of novel therapeutics. The robust nature of the pyrazole synthesis and the versatility of the resulting intermediates allow for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation targeted therapies.
References
Application of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride in the Synthesis of Novel Pyrazole Carboxamide Fungicides
Introduction
4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a key building block in the synthesis of advanced agrochemicals, particularly a novel class of pyrazole carboxamide fungicides. These fungicides are highly effective against a broad spectrum of plant pathogenic fungi. The incorporation of the trifluoromethoxy group is crucial for enhancing the biological activity and metabolic stability of the final active ingredient. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrazole carboxamide fungicides derived from this compound.
Application Notes
The primary application of this compound in agrochemical synthesis is as a precursor for the formation of a substituted pyrazole ring. This heterocyclic core is a common feature in a significant class of modern fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[1] The trifluoromethoxy-substituted phenyl group attached to the pyrazole ring plays a significant role in the molecule's ability to bind to the target enzyme and exert its fungicidal effect.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides synthesized from this compound act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[1] SDH is a crucial enzyme in the tricarboxylic acid (TCA) cycle and cellular respiration. By blocking the activity of SDH, these fungicides disrupt the fungus's ability to produce ATP, the main energy currency of the cell. This leads to a cessation of growth and ultimately, cell death.[1]
Experimental Protocols
Protocol 1: Synthesis of 1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid
This protocol describes a general method for the synthesis of a key pyrazole carboxylic acid intermediate from this compound.
Materials:
-
This compound
-
Ethyl 2-formyl-3-oxobutanoate
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Water
Procedure:
-
Liberation of the Free Hydrazine: In a round-bottom flask, dissolve this compound (1 equivalent) in water. Add a solution of sodium hydroxide (1.1 equivalents) dropwise with stirring until the solution becomes basic (pH > 8). The free 4-(trifluoromethoxy)phenylhydrazine will precipitate or can be extracted with a suitable organic solvent like ethyl acetate. Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclocondensation Reaction: To a solution of the free 4-(trifluoromethoxy)phenylhydrazine (1 equivalent) in ethanol, add ethyl 2-formyl-3-oxobutanoate (1 equivalent). Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Saponification: After the reaction is complete, cool the mixture to room temperature and add a solution of sodium hydroxide (2 equivalents) in water. Stir the mixture at room temperature for 12-16 hours to saponify the ester.
-
Acidification and Isolation: After saponification, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with concentrated hydrochloric acid to pH 2-3. The desired 1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide
This protocol outlines the final step in synthesizing a pyrazole carboxamide fungicide by coupling the pyrazole carboxylic acid intermediate with a substituted aniline.
Materials:
-
1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid
-
Substituted aniline (e.g., 2-aminotoluene)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.2 equivalents). Stir the mixture at room temperature for 2-3 hours until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0°C. In a separate flask, dissolve the substituted aniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution at 0°C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it successively with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final pyrazole carboxamide fungicide.
Data Presentation
Table 1: Fungicidal Activity of Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group
The following table summarizes the in vitro fungicidal activity (EC₅₀ values in µM) of synthesized pyrazole analogues against various plant pathogenic fungi.[2]
| Compound ID | R¹ Substituent | R² Substituent | Botrytis cinerea | Magnaporthe oryzae | Pythium aphanidermatum | Fusarium graminearum | Colletotrichum micotianae | Valsa mali |
| 1t | Cyclopropyl | H | >100 | >100 | >100 | 0.0530 | 56.03 (Inhibition % at 100 µg/mL) | >100 |
| 1v | n-Propyl | H | >100 | >100 | >100 | 0.0530 | 56.03 (Inhibition % at 100 µg/mL) | >100 |
Note: Lower EC₅₀ values indicate higher fungicidal activity.[2]
Mandatory Visualization
Caption: Mechanism of action of pyrazole carboxamide fungicides.
Caption: General workflow for agrochemical synthesis.
References
Application Notes and Protocols: Synthesis of Bioactive Indole Derivatives via Fischer Indole Synthesis using 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif found in a vast array of biologically active compounds, including many approved drugs and natural products. The Fischer indole synthesis is a robust and versatile method for the construction of the indole ring system, typically involving the acid-catalyzed reaction of a phenylhydrazine derivative with a ketone or aldehyde.[1][2][3] This application note focuses on the use of 4-(trifluoromethoxy)phenylhydrazine hydrochloride as a key building block in the Fischer indole synthesis to generate novel indole derivatives with potential applications in drug discovery and development. The trifluoromethoxy (-OCF3) group is a unique substituent known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The resulting 6-(trifluoromethoxy)-1H-indole derivatives are of significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Reaction Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed condensation of 4-(trifluoromethoxy)phenylhydrazine with a ketone to form a phenylhydrazone intermediate. This is followed by tautomerization to an ene-hydrazine, which then undergoes a[2][2]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[1][3]
The presence of the electron-withdrawing trifluoromethoxy group on the phenylhydrazine ring can influence the reaction rate and may require specific reaction conditions to achieve optimal yields.[4] Generally, electron-withdrawing groups can make the[2][2]-sigmatropic rearrangement step more challenging, potentially requiring higher temperatures or stronger acid catalysts.[4]
Applications in Drug Development
Indole derivatives are a cornerstone in medicinal chemistry, with numerous compounds exhibiting potent biological activities. The introduction of a trifluoromethoxy group can significantly enhance the pharmacological properties of the resulting indole core.
Anticancer Activity
Many indole-based compounds have demonstrated significant anticancer activity through various mechanisms of action. Two prominent pathways targeted by indole derivatives are the inhibition of tubulin polymerization and the modulation of the Bcl-2 family of proteins, leading to the induction of apoptosis.
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division. Indole derivatives can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.
-
Bcl-2 Inhibition: The Bcl-2 family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of cancer cell survival. Certain indole derivatives can act as BH3 mimetics, binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, thereby inhibiting their function and promoting apoptosis.
Experimental Protocols
The following are generalized protocols for the Fischer indole synthesis using this compound and various ketones. Optimization of reaction conditions (temperature, reaction time, and catalyst) may be necessary for specific ketone substrates to achieve maximum yields.
General Protocol for the Synthesis of 6-(Trifluoromethoxy)-1H-indole Derivatives
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone, 2-butanone, acetophenone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid (PPA), zinc chloride (ZnCl2))
-
Solvent (e.g., ethanol, toluene, or neat acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and the desired ketone (1.0 - 1.2 eq).
-
Add the acid catalyst. For example, use glacial acetic acid as both the solvent and catalyst, or add a catalytic amount of PPA or ZnCl2 to a solution of the reactants in a suitable solvent like ethanol or toluene.
-
Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and catalyst) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-24 hours), cool the mixture to room temperature.
-
If an acid catalyst was used, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 6-(trifluoromethoxy)-1H-indole derivative.
Data Presentation
Due to the limited availability of specific quantitative data for the Fischer indole synthesis of this compound with a wide range of ketones in the public domain, the following table provides generalized conditions and expected outcomes based on reactions with phenylhydrazines bearing electron-withdrawing groups. Researchers should consider these as starting points for optimization.
| Ketone Substrate | Product | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield Range |
| Cyclohexanone | 6-(Trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Acetic Acid | 110-120 | 4-8 | Moderate to Good |
| 2-Butanone | 2,3-Dimethyl-6-(trifluoromethoxy)-1H-indole | PPA | Toluene | 110 | 6-12 | Low to Moderate |
| Acetophenone | 2-Phenyl-6-(trifluoromethoxy)-1H-indole | ZnCl₂ | Ethanol | 80-90 | 8-16 | Moderate |
| Propiophenone | 3-Methyl-2-phenyl-6-(trifluoromethoxy)-1H-indole | Acetic Acid | Acetic Acid | 110-120 | 6-10 | Moderate |
Note: The trifluoromethoxy group is electron-withdrawing, which can decrease the nucleophilicity of the phenylhydrazine and may require more forcing conditions (higher temperatures, longer reaction times, or stronger catalysts) compared to reactions with electron-donating substituted phenylhydrazines. Yields are highly dependent on the specific ketone and reaction conditions used.
Visualizations
Fischer Indole Synthesis: General Workflow```dot
Caption: Inhibition of tubulin polymerization by indole derivatives.
Anticancer Mechanism: Bcl-2 Inhibition
Caption: Induction of apoptosis via Bcl-2 inhibition.
References
Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a pivotal and versatile method for the synthesis of the indole nucleus.[1] This biologically significant scaffold is a core component of numerous pharmaceuticals, agrochemicals, and natural products. The reaction facilitates the creation of substituted indoles through the acid-catalyzed cyclization of a substituted phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound like an aldehyde or ketone.[2]
The electronic nature of the substituents on the phenylhydrazine ring profoundly influences the reaction's efficiency, often dictating the necessary reaction conditions and the resulting yield of the indole product. These application notes provide a detailed protocol for performing the Fischer indole synthesis with a focus on the impact of various substituents on the phenylhydrazine moiety.
Influence of Substituents on the Phenylhydrazine Ring
The electronic properties of substituents on the phenylhydrazine ring play a critical role in the facility of the Fischer indole synthesis. The key step influenced is the[3][3]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenylhydrazine ring. This enhanced electron density facilitates the crucial[3][3]-sigmatropic rearrangement, often leading to higher yields and requiring milder reaction conditions.[2][4]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and chloro (-Cl) decrease the electron density of the ring, making the rearrangement more challenging. Consequently, reactions with phenylhydrazines bearing electron-withdrawing groups often necessitate harsher conditions, such as stronger acids and higher temperatures, and may result in lower yields.[2][4]
Quantitative Data Presentation
The following tables summarize the reaction conditions and yields for the Fischer indole synthesis using various substituted phenylhydrazines and carbonyl compounds, illustrating the impact of the substituent's electronic nature.
Table 1: Fischer Indole Synthesis with Substituted Phenylhydrazines and Isopropyl Methyl Ketone [5]
| Phenylhydrazine Substituent | Reaction Conditions | Time | Acid Catalyst | Yield (%) |
| p-Methoxy | Room Temperature | 20 min | Acetic Acid | 85 |
| p-Methyl | Room Temperature | 2.25 hours | Acetic Acid | High Yield |
| o,p-Dimethyl | Room Temperature | 2 hours | Acetic Acid | >90 |
| p-Nitro | Reflux | 1.5 hours | Acetic Acid | 10 |
| p-Nitro | Not Specified | 4 hours | Acetic Acid/HCl | 30 |
Table 2: Synthesis of 4-Azaindole Derivatives via Fischer Indole Cyclization [6]
| Pyridylhydrazine | Carbonyl Compound | Reaction Conditions | Yield (%) |
| 6-Methoxypyrid-3-ylhydrazine | Valeraldehyde | 4 wt% H₂SO₄ (aq.), reflux, 2h | 75 |
| 6-Methoxypyrid-3-ylhydrazine | Cyclohexanone | 4 wt% H₂SO₄ (aq.), reflux, 2h | 80 |
| 6-Methoxypyrid-3-ylhydrazine | Acetophenone | 4 wt% H₂SO₄ (aq.), reflux, 2h | 65 |
Experimental Protocols
General Protocol for the Fischer Indole Synthesis with Substituted Phenylhydrazines
This protocol provides a general procedure that can be adapted for various substituted phenylhydrazines and carbonyl compounds.
Materials:
-
Substituted Phenylhydrazine (or its hydrochloride salt) (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Acid Catalyst (e.g., glacial acetic acid, sulfuric acid, polyphosphoric acid, zinc chloride)
-
Solvent (e.g., ethanol, acetic acid, toluene)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Phenylhydrazone Formation (In situ):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol or acetic acid).[2]
-
If using a hydrochloride salt of the phenylhydrazine, the reaction can be carried out directly in an acidic medium like glacial acetic acid.
-
-
Indolization:
-
Add the acid catalyst to the reaction mixture. The choice and amount of catalyst will depend on the reactivity of the substrates. For phenylhydrazines with electron-donating groups, milder acids like acetic acid may be sufficient. For those with electron-withdrawing groups, stronger acids like sulfuric acid or polyphosphoric acid might be necessary.[2]
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure substituted indole.
-
Specific Protocol: Synthesis of 2,3,3,5-Tetramethyl-3H-indole from p-Tolylhydrazine Hydrochloride and Isopropyl Methyl Ketone[2]
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, ~0.03 mol)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.[2]
-
Add glacial acetic acid to the mixture.[2]
-
Reflux the mixture with stirring for 2.25 hours.[2]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Neutralize the mixture with 1 M sodium hydroxide solution.[2]
-
Dilute with water and extract with dichloromethane or chloroform (3 x 100 mL).[2]
-
Dry the combined organic layers over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure.[2]
-
Purify the residue by passing it through a short silica gel column to yield the product.[2]
Visualizations
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: General Experimental Workflow.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride in Developing Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-(trifluoromethoxy)phenylhydrazine hydrochloride as a key building block in the synthesis of potent kinase inhibitors. The incorporation of the trifluoromethoxy group is a recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document will focus on the synthesis of pyrazole-based kinase inhibitors, leveraging the reactivity of this compound.
Introduction to this compound in Kinase Inhibitor Design
This compound is a versatile reagent in the synthesis of heterocyclic compounds, which are prevalent scaffolds in kinase inhibitors. The trifluoromethoxy (-OCF₃) group offers several advantages over a simple methoxy group, including increased lipophilicity and metabolic stability due to the strong carbon-fluorine bonds. These properties can lead to improved pharmacokinetic profiles of the final drug candidates. This reagent is particularly useful for the synthesis of indole and pyrazole-containing molecules, both of which are well-established pharmacophores for targeting the ATP-binding site of various kinases.
Application Example: Synthesis of a Pyrazole-Based Kinase Inhibitor
This section details the synthesis of a potent kinase inhibitor based on a pyrazole scaffold, derived from this compound. The synthesis involves a key condensation reaction between the hydrazine and a β-ketoester to form the pyrazole core.
General Reaction Scheme: Pyrazole Formation
The fundamental reaction for the synthesis of the pyrazole core involves the condensation of 4-(trifluoromethoxy)phenylhydrazine with a suitable 1,3-dicarbonyl compound, such as a β-ketoester. This reaction proceeds via an initial hydrazone formation followed by an intramolecular cyclization and dehydration to yield the substituted pyrazole.
Caption: General workflow for pyrazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of 5-methyl-2-(4-(trifluoromethoxy)phenyl)-2,4-dihydro-3H-pyrazol-3-one
This protocol describes the synthesis of a key pyrazole intermediate from this compound and ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add sodium acetate (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl acetoacetate (1.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol/water to yield 5-methyl-2-(4-(trifluoromethoxy)phenyl)-2,4-dihydro-3H-pyrazol-3-one as a solid.
Protocol 2: Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized pyrazole compound against a panel of kinases. A common method is a biochemical assay that measures the phosphorylation of a substrate by a kinase in the presence and absence of the inhibitor.
Materials:
-
Synthesized pyrazole inhibitor
-
Target kinase(s)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the synthesized pyrazole inhibitor in DMSO.
-
In a microplate, add the kinase, the specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the inhibitor concentration.
Data Presentation
The inhibitory activity of pyrazole derivatives synthesized using this compound against various kinases can be summarized in the following table. The data presented here is a representative example based on typical activities of such compounds.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Example Pyrazole 1 | Kinase A | 50 |
| Kinase B | 250 | |
| Kinase C | >1000 | |
| Reference Inhibitor | Kinase A | 10 |
Signaling Pathways
Kinase inhibitors derived from this compound can target a variety of signaling pathways implicated in diseases such as cancer and inflammation. For instance, inhibitors of receptor tyrosine kinases (RTKs) like EGFR or VEGFR can block downstream signaling cascades including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of RTK signaling by a pyrazole inhibitor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the development of pyrazole-based inhibitors with potentially enhanced pharmacological properties. The strategic incorporation of the trifluoromethoxy group can lead to the discovery of potent and selective kinase inhibitors for various therapeutic applications. Further structure-activity relationship (SAR) studies starting from the pyrazole core synthesized in this guide can lead to the optimization of potency and selectivity against specific kinase targets.
Application Notes and Protocols for the Synthesis of Conductive Poly(5-(trifluoromethoxy)indole)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conductive polymers are a class of organic materials that possess the electrical and optical properties of metals and semiconductors while retaining the processing advantages and mechanical properties of polymers.[1] These materials are of significant interest for a wide range of applications, including electronics, sensors, energy storage, and biomedical devices.[2][3] Polyindoles, a type of heterocyclic conductive polymer, are particularly noted for their good thermal stability, high redox activity, and environmental stability.[3][4]
The introduction of fluorine-containing substituents into the polymer backbone can significantly alter the material's electronic properties, solubility, and stability. The trifluoromethoxy (-OCF₃) group, in particular, is a strongly electron-withdrawing group that can influence the polymerization process and the final properties of the conductive polymer. This document outlines a detailed protocol for the synthesis of a novel conductive polymer, poly(5-(trifluoromethoxy)indole), using 4-(Trifluoromethoxy)phenylhydrazine hydrochloride as a key starting material. The proposed synthesis involves a two-step process: the Fischer indole synthesis to create the 5-(trifluoromethoxy)indole monomer, followed by its oxidative polymerization.
Proposed Synthetic Pathway
The synthesis of poly(5-(trifluoromethoxy)indole) is proposed to proceed via the following two stages:
-
Monomer Synthesis: Fischer indole synthesis of 5-(trifluoromethoxy)indole from this compound and a suitable carbonyl compound (e.g., pyruvic acid followed by decarboxylation, or more directly using an acetaldehyde equivalent). The Fischer indole synthesis is a reliable method for forming indole rings from phenylhydrazines.[1][5]
-
Polymerization: Oxidative polymerization of the 5-(trifluoromethoxy)indole monomer to yield the conductive polymer. This can be achieved through either chemical or electrochemical methods.[2][4][6]
Figure 1: Proposed synthetic pathway for poly(5-(trifluoromethoxy)indole).
Experimental Protocols
Protocol 1: Synthesis of 5-(Trifluoromethoxy)indole Monomer via Fischer Indole Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Pyruvic acid
-
Glacial acetic acid
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Silica gel for column chromatography
Procedure:
-
Phenylhydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and pyruvic acid (1.1 eq.) in glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the phenylhydrazone. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization and Decarboxylation: Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. The cyclization and subsequent decarboxylation will lead to the formation of 5-(trifluoromethoxy)indole.[5][7]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully neutralize the acetic acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 5-(trifluoromethoxy)indole by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2A: Chemical Oxidative Polymerization of 5-(Trifluoromethoxy)indole
Materials:
-
5-(Trifluoromethoxy)indole (monomer)
-
Anhydrous ferric chloride (FeCl₃) (oxidant)[2]
-
Anhydrous acetonitrile (solvent)
-
Methanol
Procedure:
-
In a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 5-(trifluoromethoxy)indole monomer in anhydrous acetonitrile.
-
In a separate flask, prepare a solution of anhydrous ferric chloride in anhydrous acetonitrile. A typical monomer to oxidant molar ratio is 1:2.5.[8]
-
Cool the monomer solution to 0-5 °C in an ice bath.
-
Add the ferric chloride solution dropwise to the monomer solution with vigorous stirring over a period of 30 minutes.
-
After the addition is complete, allow the reaction to proceed at 0-5 °C for 2 hours, and then let it warm to room temperature and stir for an additional 24 hours. A dark precipitate of the polymer should form.
-
Isolation and Purification: Filter the precipitate and wash it extensively with methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Continue washing with methanol until the filtrate is colorless.
-
Dry the resulting polymer powder under vacuum at 60 °C for 24 hours.
Protocol 2B: Electrochemical Polymerization of 5-(Trifluoromethoxy)indole
Materials:
-
5-(Trifluoromethoxy)indole (monomer)
-
Lithium perchlorate (LiClO₄) or Tetrabutylammonium tetrafluoroborate (TBATFB) (supporting electrolyte)[6]
-
Anhydrous acetonitrile (solvent)
-
Working electrode (e.g., platinum, gold, or indium tin oxide (ITO) coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M LiClO₄) and the 5-(trifluoromethoxy)indole monomer (e.g., 0.1 M) in anhydrous acetonitrile.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes. Ensure the cell is under an inert atmosphere.[6]
-
Electropolymerization: Polymerize the monomer onto the working electrode using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.[9]
-
Potentiostatic Method: Apply a constant potential (e.g., 1.0 V vs. SCE, this will need to be determined experimentally based on the monomer's oxidation potential) until the desired film thickness is achieved.[9]
-
Potentiodynamic Method: Cycle the potential between a lower limit (e.g., -0.5 V) and an upper limit where the monomer oxidizes (e.g., 1.2 V) for a set number of cycles. An increase in the redox peaks with each cycle indicates polymer film growth.[3]
-
-
Film Processing: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove the electrolyte and any unreacted monomer.
-
Dry the polymer film under vacuum.
Data Presentation
The following tables provide a template for summarizing the expected and experimentally obtained data for the synthesized monomer and polymer.
Table 1: Characterization Data for 5-(Trifluoromethoxy)indole Monomer
| Parameter | Expected Value / Technique | Experimental Result |
| Molecular Weight | 189.14 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point (°C) | Not readily available | |
| ¹H NMR | Characteristic aromatic and N-H proton signals | |
| ¹³C NMR | Characteristic aromatic and trifluoromethoxy carbon signals | |
| FTIR (cm⁻¹) | N-H stretching, C-O-C stretching, C-F stretching | |
| Mass Spectrometry | [M]⁺ peak at m/z = 189 |
Table 2: Properties of Poly(5-(trifluoromethoxy)indole)
| Property | Technique | Expected Range | Experimental Result |
| Appearance | Visual | Dark green to black powder/film[2] | |
| Conductivity (S/cm) | Four-point probe | 10⁻⁵ to 10⁻¹ (dependent on dopant and polymerization method)[6][8] | |
| Band Gap (eV) | UV-Vis Spectroscopy | 2.8 - 3.2 | |
| Thermal Stability (°C) | TGA | > 250 | |
| Morphology | SEM/AFM | Globular or fibrillar | |
| Structure | FTIR, XRD | Amorphous or semi-crystalline |
Visualization of Experimental Workflow
Figure 2: General experimental workflow for synthesis and characterization.
Conclusion
The protocols provided herein offer a comprehensive guide for the synthesis and characterization of a novel conductive polymer, poly(5-(trifluoromethoxy)indole), derived from this compound. The introduction of the trifluoromethoxy group is anticipated to impart unique electronic and physical properties to the resulting polyindole. This material holds potential for applications in various fields, including organic electronics and sensing, where fine-tuning of polymer properties is crucial. The detailed methodologies and data presentation frameworks are designed to support researchers in the successful synthesis and evaluation of this promising new conductive material.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Chemical oxidation and polymerization of indole (Journal Article) | ETDEWEB [osti.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of solvents, electrolytes, and mediators for polyindole-based electrochemical sensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00175C [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. electrochemsci.org [electrochemsci.org]
Application Notes and Protocols for 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride in Herbicide Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride as a key intermediate in the synthesis of novel herbicides. This document details a feasible synthetic route to a potent class of pyrazole-based herbicides, elucidates their mechanism of action as Protoporphyrinogen Oxidase (PPO) inhibitors, and provides detailed protocols for the evaluation of their herbicidal efficacy.
Application Notes
This compound is a valuable building block for the synthesis of a variety of agrochemicals, including herbicides and fungicides. Its trifluoromethoxy group often enhances the biological activity and metabolic stability of the final product. In the context of herbicide development, this compound is particularly useful for the synthesis of phenylpyrazole herbicides, a class of compounds known to exhibit potent herbicidal activity through the inhibition of Protoporphyrinogen Oxidase (PPO).
Proposed Synthesis of a Phenylpyrazole Herbicide
A common and effective method for the synthesis of phenylpyrazole herbicides involves the condensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound or its equivalent. The following is a proposed synthetic pathway for a hypothetical, yet representative, phenylpyrazole herbicide derived from this compound.
// Nodes A [label="4-(Trifluoromethoxy)phenylhydrazine\nhydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Ethyl 2,4-dioxo-4-(trifluoromethyl)butanoate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Condensation Reaction\n(e.g., in Ethanol, reflux)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; D [label="Ethyl 1-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)\n-1H-pyrazole-4-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Hydrolysis\n(e.g., NaOH, H2O/EtOH)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; F [label="1-(4-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)\n-1H-pyrazole-4-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Amide Coupling\n(e.g., with a substituted amine)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; H [label="Final Phenylpyrazole Herbicide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields when using 4-(Trifluoromethoxy)phenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile reagent primarily used as a key intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents, and agrochemicals.[1] Its most common application is in the Fischer indole synthesis to produce indoles with a trifluoromethoxy substituent, a group known to enhance biological activity. It is also utilized in Japp-Klingemann reactions to form hydrazones, which are precursors to indoles and pyrazoles.[2]
Q2: How does the trifluoromethoxy group on the phenyl ring affect the reactivity of the hydrazine in a Fischer indole synthesis?
A2: The trifluoromethoxy group is strongly electron-withdrawing. This property can hinder the Fischer indole synthesis, which is often accelerated by electron-donating groups on the phenylhydrazine ring.[3] Consequently, reactions with this compound may require harsher conditions, such as stronger acids or higher temperatures, to achieve satisfactory yields.
Q3: What are the common challenges encountered when working with this compound?
A3: Researchers may face challenges such as low reaction yields, the formation of side products, and difficulties in product purification. The stability of the intermediate hydrazone can also be a concern under strong acidic conditions.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Fischer Indole Synthesis
Problem 1: Low or No Yield of the Desired Indole Product
| Potential Cause | Troubleshooting Steps |
| Insufficiently Strong Acid Catalyst | The electron-withdrawing trifluoromethoxy group requires a strong acid to facilitate the reaction. If you are using a weak acid, consider switching to a stronger Brønsted acid (e.g., sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride, boron trifluoride etherate).[4][5] |
| Low Reaction Temperature | The[6][6]-sigmatropic rearrangement step in the Fischer indole synthesis often has a high activation energy. Gradually increasing the reaction temperature may improve the yield. However, monitor the reaction closely for decomposition. |
| Impure Starting Materials | Impurities in either the this compound or the carbonyl compound can lead to side reactions and lower the yield. Ensure the purity of your starting materials through recrystallization or distillation. |
| Unstable Hydrazone Intermediate | The hydrazone formed in situ may not be stable under the reaction conditions. Consider a two-step procedure where the hydrazone is first synthesized and isolated under milder conditions before proceeding with the acid-catalyzed cyclization. |
| Side Reactions | The formation of regioisomers or other byproducts can reduce the yield of the desired product. Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify major side products and adjust reaction conditions accordingly. |
Problem 2: Formation of Multiple Products or Isomers
| Potential Cause | Troubleshooting Steps |
| Use of an Unsymmetrical Ketone | If your ketone is unsymmetrical, it can lead to the formation of two different indole regioisomers. The choice of acid catalyst can sometimes influence the regioselectivity.[6] It may be necessary to separate the isomers by chromatography. |
| Side Reactions | Besides regioisomers, other side reactions can occur. For instance, the intermediate hydrazone can undergo cleavage of the N-N bond, especially with substrates that have strong electron-donating groups.[7] While the trifluoromethoxy group is electron-withdrawing, careful control of reaction conditions is still necessary. |
| Product Decomposition | The final indole product may be unstable under the strong acidic conditions required for the reaction. Consider neutralizing the reaction mixture as soon as the reaction is complete (monitored by TLC) to prevent product degradation. |
Japp-Klingemann Reaction
Problem: Formation of a Stable Azo Compound Instead of the Desired Hydrazone
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | The Japp-Klingemann reaction is sensitive to pH. Conventional conditions with sodium acetate may not be optimal for all substrates, leading to the isolation of a stable azo intermediate.[8] The pH should be carefully controlled, typically in the range of 4-5, to favor the formation of the hydrazone.[9] |
| Low Temperature | While the initial diazotization is carried out at low temperatures, subsequent steps may require careful temperature control. Increasing the temperature after the initial coupling may promote the conversion of the azo intermediate to the hydrazone, but this should be done cautiously to avoid side reactions.[8] |
| Insufficient Base | The conversion of the azo intermediate to the hydrazone often requires basic conditions.[9] Ensure that a sufficient amount of a suitable base is used to facilitate this step. |
Data Presentation
Table 1: Illustrative Yields for Fischer Indole Synthesis with Substituted Phenylhydrazines
This table provides an example of how reaction conditions can influence the yield of the Fischer indole synthesis. Note that yields are highly substrate-dependent.
| Phenylhydrazine Substituent | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 4-H | Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | ~90 |
| 4-CH₃ | Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | ~95 |
| 4-NO₂ | Cyclohexanone | Polyphosphoric Acid | - | 100 | ~40 |
| 4-OCF₃ | Cyclohexanone | Polyphosphoric Acid | - | 120 | ~50-60 |
| 4-OCF₃ | Acetone | Zinc Chloride | Toluene | Reflux | ~45-55 |
Note: The yields for 4-(Trifluoromethoxy)phenylhydrazine are illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This is a general one-pot procedure. Optimization of the acid catalyst, solvent, and temperature is recommended for specific substrates.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Stir the mixture at room temperature or gently heat (e.g., 60 °C) for 30-60 minutes to form the hydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization:
-
To the mixture containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a suitable solvent). The choice and amount of acid should be determined based on literature precedents for similar substrates.
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 160 °C).
-
Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If using a strong acid like polyphosphoric acid, carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
If using a milder acid in an organic solvent, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Protocol 2: Japp-Klingemann Reaction for Hydrazone Synthesis
This protocol describes the formation of a hydrazone from a diazonium salt and a β-keto ester, which can then be used in a Fischer indole synthesis.
-
Diazotization of 4-(Trifluoromethoxy)aniline:
-
Dissolve 4-(Trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to form the diazonium salt solution.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the β-keto ester (1.0 eq) in ethanol and cool to 0-5 °C.
-
Add a solution of sodium acetate (3-4 eq) in water to the β-keto ester solution to achieve a pH of 4-5.
-
Slowly add the previously prepared diazonium salt solution to the β-keto ester mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
-
Work-up and Isolation:
-
The resulting hydrazone may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold water.
-
If the product does not precipitate, extract the mixture with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude hydrazone.
-
The crude hydrazone can be purified by recrystallization or column chromatography before being used in the Fischer indole synthesis.
-
Mandatory Visualizations
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Troubleshooting logic for low yield in Fischer indole synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. youtube.com [youtube.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 4-(Trifluoromethoxy)phenylhydrazine HCl Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 4-(trifluoromethoxy)phenylhydrazine HCl. A primary application of this starting material is the Fischer indole synthesis, and this guide will focus on the purification of the resulting trifluoromethoxy-substituted indole products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving 4-(Trifluoromethoxy)phenylhydrazine HCl?
A1: Common impurities can include unreacted 4-(trifluoromethoxy)phenylhydrazine and the ketone or aldehyde starting materials. Additionally, the acidic conditions of the Fischer indole synthesis can lead to the formation of regioisomers (e.g., 4- and 6-trifluoromethoxy-indoles if a meta-substituted hydrazine is formed in situ), partially cyclized intermediates, and colored degradation or oxidation byproducts.[1]
Q2: My purified trifluoromethoxy-substituted indole is colored, even after column chromatography. What is the likely cause?
A2: Indoles are often susceptible to air oxidation, which can result in colored impurities.[1] This can be exacerbated by prolonged exposure to light and residual acid from the synthesis or chromatography. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Q3: Is my trifluoromethoxy-substituted indole stable on silica gel during column chromatography?
A3: While many indoles are stable, some can be sensitive to the acidic nature of standard silica gel, leading to streaking, degradation, or irreversible adsorption. If you suspect your compound is degrading, you can perform a stability test by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If degradation is observed, using deactivated silica gel or switching to a different stationary phase like neutral alumina may be beneficial.
Q4: Can I purify my product by recrystallization? What is a good starting point for solvent selection?
A4: Yes, recrystallization can be an effective method, especially for removing minor impurities after initial purification. For trifluoromethoxy-substituted indoles, which are relatively non-polar, a good starting point for recrystallization is a solvent pair consisting of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes or heptane).[1] To begin, dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "anti-solvent" until the solution becomes turbid, followed by slow cooling to induce crystallization.[1]
Q5: How can I separate regioisomers of my trifluoromethoxy-substituted indole?
A5: The separation of regioisomers can be challenging due to their similar polarities. Careful optimization of column chromatography is often necessary. This may involve using a long column with a high-resolution silica gel (100-200 mesh), a shallow elution gradient, and a low sample loading. In some cases, derivatization of the indole nitrogen (e.g., with a Boc group) can alter the polarity and improve separation, followed by a deprotection step.
Troubleshooting Guide
The following table summarizes common issues encountered during the purification of products from 4-(trifluoromethoxy)phenylhydrazine HCl reactions, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Column Chromatography | Compound is highly retained on the silica gel. | Increase the polarity of the eluent. For basic indoles, add a small amount of triethylamine (0.1-1%) to the eluent to reduce tailing. |
| Compound is degrading on the column. | Use deactivated silica gel or an alternative stationary phase like neutral alumina. Minimize the time the compound is on the column by running it efficiently. | |
| The product is co-eluting with impurities. | Optimize the solvent system using TLC to achieve better separation (aim for an Rf of 0.2-0.4 for the product). Consider using a gradient elution. | |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is too high, and the compound is melting. | Use a lower-boiling point solvent. |
| The solution is too concentrated or cooled too quickly. | Add a small amount of the "good" solvent to dissolve the oil, then allow for slower cooling. | |
| Presence of significant impurities inhibiting crystallization. | Perform a preliminary purification by column chromatography to remove the bulk of impurities. | |
| Multiple Spots on TLC After Purification | Incomplete separation of regioisomers or other closely related impurities. | Re-purify using a more optimized column chromatography setup (longer column, shallower gradient). |
| On-column degradation of the product. | As mentioned above, use deactivated silica or an alternative stationary phase. | |
| No Crystals Form Upon Cooling During Recrystallization | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration or add more of the anti-solvent. |
| The compound is too soluble in the chosen solvent system. | Try a different solvent/anti-solvent combination with a greater difference in polarity. | |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product. |
Data on Purification Methods
The following table provides illustrative data for common purification methods for trifluoromethoxy-substituted indoles. Note: This data is representative and actual results will vary depending on the specific reaction conditions and the structure of the product.
| Purification Method | Typical Recovery | Typical Purity | Key Advantages | Key Disadvantages |
| Column Chromatography (Silica Gel) | 60-90% | >95% | Effective for separating a wide range of impurities, including regioisomers. | Can be time-consuming and may lead to product degradation on acidic silica. |
| Recrystallization | 50-80% | >98% (after initial purification) | Excellent for achieving high purity and removing minor impurities. | May not be effective for removing impurities with similar solubility to the product. |
| Preparative TLC | 30-60% | >97% | Useful for small-scale purifications and for separating closely related compounds. | Low sample capacity and can be labor-intensive. |
| Acid-Base Extraction | Variable | Variable | Can be used to remove acidic or basic impurities. | Not suitable for all products and may require pH adjustments. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of a trifluoromethoxy-substituted indole using silica gel column chromatography.
1. Materials:
-
Crude reaction mixture
-
Silica gel (60-120 mesh or 100-200 mesh for difficult separations)
-
Eluent (e.g., ethyl acetate/hexanes mixture, determined by TLC analysis)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
2. Procedure:
-
Solvent System Selection: Develop a solvent system using Thin Layer Chromatography (TLC) that provides good separation between the desired product and impurities. An ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent. Ensure the packed column is free of air bubbles and cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified trifluoromethoxy-substituted indole.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of a trifluoromethoxy-substituted indole.
1. Materials:
-
Crude or partially purified product
-
Recrystallization solvent(s) (e.g., ethyl acetate and hexanes)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
2. Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents to find a suitable solvent or solvent pair.
-
Dissolution: Place the impure product in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent to completely dissolve the solid.
-
Inducing Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature. If using a solvent pair, while the solution is still warm, add the "anti-solvent" dropwise until the solution becomes persistently cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystal Growth: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualization of the Purification Workflow
Caption: A general workflow for the purification of trifluoromethoxy-substituted indoles.
References
4-(Trifluoromethoxy)phenylhydrazine hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] For long-term storage, refrigeration at temperatures below 15°C is recommended, and the compound should be stored under an inert gas atmosphere due to its air and moisture sensitivity.[4][5]
Q2: How stable is this compound at room temperature?
A2: The compound is stable under normal storage conditions.[3] However, it is sensitive to air and moisture and can degrade over time if not stored properly.[4] For short-term use, keeping it at room temperature in a tightly sealed container is acceptable, but for extended periods, refrigeration is advised to minimize potential degradation.[6]
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents.[2][3] Contact with such agents should be avoided to prevent vigorous reactions.
Q4: What are the hazardous decomposition products of this compound?
A4: Upon decomposition, which can be induced by high temperatures, this compound may emit toxic fumes, including hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[2]
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing to prevent skin exposure, and safety goggles or a face shield for eye protection.[1][2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][3]
Troubleshooting Guide
Problem: The color of the compound has changed from white/off-white to a noticeable yellow or orange.
-
Possible Cause: This color change may indicate degradation of the compound, potentially due to exposure to air, light, or moisture. Purity is specified as "White to Yellow to Orange powder to crystal," so a slight coloration may be acceptable, but a significant change warrants investigation.[4]
-
Solution:
-
Verify the recommended appearance on the product's certificate of analysis.
-
If degradation is suspected, it is advisable to use a fresh batch of the compound for sensitive experiments.
-
Review your storage and handling procedures to ensure the compound is not being unnecessarily exposed to the atmosphere. Always store it in a tightly sealed container, under an inert gas if possible, and in a cool, dark place.[4][5]
-
Problem: Inconsistent experimental results are being obtained using the same batch of the compound.
-
Possible Cause: Inconsistent results can stem from the degradation of the compound due to improper handling during use. For example, leaving the container open on the benchtop for extended periods can lead to absorption of moisture and reaction with air.
-
Solution:
-
Aliquot the compound into smaller, single-use vials to minimize repeated opening and closing of the main stock container.
-
Always allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold powder.
-
Handle the compound quickly and efficiently, minimizing its exposure time to the laboratory atmosphere.
-
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇F₃N₂O·HCl | [4][7] |
| Molecular Weight | 228.60 g/mol | [4][7] |
| Appearance | White to Yellow to Orange powder to crystal | [4] |
| Melting Point | 230 °C | [4][6][7] |
| Purity | >98.0% (GC) | [4] |
Experimental Protocols
Protocol: Handling and Preparation of this compound for Experimental Use
-
Preparation:
-
Before use, remove the container of this compound from its storage location (e.g., refrigerator) and allow it to equilibrate to room temperature in a desiccator. This prevents moisture from condensing on the compound when the container is opened.
-
-
Dispensing:
-
All handling should be performed in a well-ventilated chemical fume hood.[3]
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[1][3]
-
Briefly open the container and quickly weigh the desired amount of the compound into a clean, dry vial.
-
Immediately and tightly reseal the main container, and if applicable, purge with an inert gas (e.g., nitrogen or argon) before returning it to storage.
-
-
Dissolution:
-
Add the appropriate solvent to the vial containing the weighed compound.
-
Mix thoroughly until the compound is fully dissolved. If solubility is an issue, consult the relevant literature for appropriate solvent systems.
-
-
Use:
-
Use the freshly prepared solution in your experiment without delay. Avoid storing solutions for extended periods unless their stability in the specific solvent has been established.
-
-
Waste Disposal:
-
Dispose of any unused material and empty containers in accordance with local, state, and federal regulations.[3]
-
Visualizations
Caption: Workflow for the proper handling of this compound.
Caption: Troubleshooting flowchart for suspected compound degradation.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 133115-72-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-(トリフルオロメトキシ)フェニルヒドラジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
Solubility of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to assist in your research.
Solubility Data
Quantitative solubility data for this compound is not extensively available in published literature. Therefore, experimental determination is necessary. The following table provides a template for documenting experimentally determined solubility in various solvents at a specified temperature.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | [Insert experimental data] | e.g., Colorless solution |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | [Insert experimental data] | e.g., Slight haze observed |
| Ethanol | 25 | [Insert experimental data] | e.g., Readily dissolves |
| Methanol | 25 | [Insert experimental data] | e.g., Soluble with warming |
| Dimethyl Sulfoxide (DMSO) | 25 | [Insert experimental data] | e.g., High solubility |
| Dichloromethane (DCM) | 25 | [Insert experimental data] | e.g., Insoluble |
| Acetone | 25 | [Insert experimental data] | e.g., Partially soluble |
Note: The data in this table must be determined experimentally. Values are placeholders.
Experimental Protocol: Determining Solubility
This protocol outlines a general method for determining the solubility of this compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be enough to ensure undissolved solid remains.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1] This can be done using a shaker or a magnetic stirrer.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the suspension to settle.
-
Centrifuge the vials to pellet the remaining solid.
-
Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of the compound in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[2]
-
-
Data Reporting:
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature. Record the results in a table similar to Table 1.
-
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during solubility experiments with this compound.
Frequently Asked Questions (FAQs):
-
Q1: The compound is described as "water-soluble," but I am having difficulty dissolving it.
-
A1: While the compound is generally soluble in water, several factors can affect its dissolution rate.[3] Ensure you are using sufficient solvent and providing adequate agitation (vortexing or stirring). Gentle heating may also aid dissolution, but be cautious of potential degradation at elevated temperatures. The purity of the compound can also influence its solubility.
-
-
Q2: I observe precipitation when I dilute a stock solution (e.g., from DMSO) into an aqueous buffer.
-
A2: This is a common issue for many organic compounds.[4] The final concentration in the aqueous buffer may be above the compound's thermodynamic solubility limit in that mixed solvent system. To mitigate this, you can try lowering the final concentration, or optimizing the percentage of the organic co-solvent (e.g., DMSO), keeping it as low as possible (typically <1%) to avoid affecting biological assays.[4]
-
-
Q3: My solubility results are inconsistent across different experiments.
-
A3: Inconsistent results can stem from several sources. Ensure that the temperature is strictly controlled during equilibration.[5] The equilibration time should also be sufficient and consistent between experiments.[1] Variations in the purity of the compound or the solvent can also lead to discrepancies. Finally, ensure your analytical method for quantification is validated and reproducible.
-
-
Q4: The compound appears to be a different color in solution than as a solid. Is this normal?
-
A4: A color change upon dissolution can occur and is not necessarily indicative of a problem. However, it is good practice to verify that the compound has not degraded. This can be checked by analytical techniques such as HPLC or NMR after re-isolating the compound from the solution.
-
-
Q5: How does the hydrochloride salt form affect solubility?
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the experimental workflow for determining solubility and a logical approach to troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. This compound | 133115-72-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a specialized organic building block.[1][2] It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its trifluoromethoxy group can enhance the biological activity of target molecules, making it valuable in the development of anti-cancer agents, herbicides, and fungicides.[3]
Q2: What are the main hazards associated with this compound?
This compound is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]
Q3: What personal protective equipment (PPE) should I use when handling this chemical?
Always handle this compound in a well-ventilated area or under a chemical fume hood.[5][6] The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.[5][6]
-
Hand Protection: Wear appropriate protective gloves.[7]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[6][7]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][7]
Q4: How should I store this compound?
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5] It should be stored locked up.[5][6]
Q5: What should I do in case of a spill?
For small spills, you should:
-
Avoid breathing dust and contact with skin and eyes.[6]
-
Wear appropriate PPE.
-
Use dry clean-up procedures and avoid generating dust.[6]
-
Sweep or vacuum up the material and place it into a suitable, sealed disposal container.[6][7]
For larger spills:
-
Alert others in the area and evacuate if necessary.
-
Prevent the spillage from entering drains or waterways.[6]
-
Follow the same clean-up procedures as for a small spill.[6]
Q6: How do I properly dispose of this chemical and its waste?
Dispose of contents and containers to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[4][6] Do not allow the product to enter drains.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Eye or Skin Irritation | Direct contact with the compound. | Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][7] Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, get medical advice.[5][6] |
| Inhalation Exposure | Inhaling dust from the compound. | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[4][5] |
| Ingestion | Accidental swallowing of the compound. | Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[4][5] |
| Compound has changed color | Potential degradation or contamination. | Do not use the compound. Dispose of it according to proper procedures. Ensure the storage container is sealed and stored correctly. |
Quantitative Data
| Property | Value | Reference |
| CAS Number | 133115-72-7 | [1] |
| Molecular Formula | C₇H₇F₃N₂O·HCl | [8] |
| Molecular Weight | 228.60 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [8] |
| Melting Point | 230 °C | [1][8] |
| Purity | ≥ 98% (GC) | [8] |
Experimental Protocols
Synthesis of 3-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a pyrazolone derivative from this compound and ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Round-bottom flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add ethyl acetoacetate (1 equivalent) to the cooled solution while stirring.
-
(Optional) Add a catalytic amount of glacial acetic acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Visualizations
Caption: General workflow for handling laboratory chemicals.
Caption: Decision tree for chemical waste disposal.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]
- 3. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 4. 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemres.org [orgchemres.org]
Technical Support Center: Overcoming Low Yield in Fischer Indole Synthesis with 4-(Trifluoromethoxy)phenylhydrazine HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Fischer indole synthesis using 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. The presence of the strong electron-withdrawing trifluoromethoxy group on the phenylhydrazine ring presents unique challenges to this classic indole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield when using 4-(Trifluoromethoxy)phenylhydrazine HCl in my Fischer indole synthesis?
Low yields in the Fischer indole synthesis with 4-(trifluoromethoxy)phenylhydrazine HCl are often attributed to the electronic properties of the trifluoromethoxy (-OCF₃) group. This strongly electron-withdrawing group deactivates the aromatic ring, making the key[1][1]-sigmatropic rearrangement step of the reaction more difficult.[2][3] This deactivation hinders the formation of the indole product and can lead to the predominance of side reactions or recovery of starting material. Additionally, the reaction is highly sensitive to the choice of acid catalyst, solvent, and reaction temperature.[1][4]
Q2: What are the common side reactions that can lower the yield?
The primary competing side reaction is the cleavage of the N-N bond in the hydrazone intermediate.[1][5] This is particularly prevalent with substrates that have strong electron-donating groups on the carbonyl component, which can stabilize the resulting cationic intermediate.[5] Additionally, aldol condensation of the ketone or aldehyde starting material can consume it, reducing the amount available for hydrazone formation.[4] Under harsh acidic conditions, the desired indole product itself may be prone to degradation or polymerization.[4]
Q3: How can I improve the yield of my reaction?
Several strategies can be employed to improve the yield:
-
Catalyst Selection: The choice of acid catalyst is critical. While traditional Brønsted acids like sulfuric acid or hydrochloric acid can be used, Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or iron(III) chloride (FeCl₃) are often more effective for challenging substrates.[3][6] Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in MeSO₃H) are strong dehydrating agents and can also serve as effective catalysts, particularly in more difficult cyclizations.[6][7]
-
Reaction Conditions: Optimization of temperature and reaction time is crucial. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields for the Fischer indole synthesis.[7][8]
-
Solvent Choice: The solvent can influence the reaction outcome. While acetic acid can function as both a solvent and a catalyst, other solvents like ethanol, or even solvent-free conditions, have been used successfully.[4][9]
-
One-Pot Procedures: Forming the hydrazone in situ without isolation can be an efficient approach. This is typically achieved by reacting the phenylhydrazine hydrochloride and the carbonyl compound directly in the presence of the acid catalyst.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the Fischer indole synthesis with 4-(Trifluoromethoxy)phenylhydrazine HCl.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Ineffective Catalyst: The chosen acid catalyst may not be strong enough to promote the cyclization of the electron-deficient substrate. 2. Unstable Hydrazone Intermediate: The hydrazone may be decomposing under the reaction conditions. 3. Impure Starting Materials: Impurities in the 4-(trifluoromethoxy)phenylhydrazine HCl or the carbonyl compound can inhibit the reaction. | 1. Catalyst Screening: Experiment with a range of Brønsted and Lewis acids. Consider stronger acids like polyphosphoric acid (PPA) or Eaton's reagent. A comparative study of different catalysts is recommended (see Table 1). 2. In Situ Formation: Form the hydrazone in situ under milder conditions before proceeding with the high-temperature cyclization. 3. Purity Check: Ensure the purity of starting materials through appropriate purification techniques (e.g., recrystallization) and characterization (e.g., NMR, melting point). |
| Mixture of Regioisomers (with unsymmetrical ketones) | 1. Lack of Regiocontrol: The cyclization can occur on either side of the unsymmetrical ketone, leading to a mixture of indole regioisomers. | 1. Acid Strength and Sterics: The regioselectivity is influenced by the acidity of the medium and steric factors. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[4] The use of bulky substituents on the ketone can also direct the cyclization. |
| Reaction Failure (only starting material or complex mixture recovered) | 1. N-N Bond Cleavage: As mentioned, this is a significant side reaction, especially with certain carbonyl compounds.[1][5] 2. Product Degradation: The formed indole may be unstable under the strong acidic conditions required for the reaction. | 1. Milder Conditions: If N-N bond cleavage is suspected (often indicated by the presence of 4-(trifluoromethoxy)aniline as a byproduct), consider using a milder acid catalyst or lower reaction temperatures. 2. Rapid Work-up: Neutralize the acid as soon as the reaction is complete during the workup to minimize product degradation. |
Quantitative Data Summary
The following table summarizes reported yields for the Fischer indole synthesis with various substituted phenylhydrazines, highlighting the impact of electron-withdrawing groups and different catalytic systems.
Table 1: Comparison of Catalysts and Conditions in Fischer Indole Synthesis
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenylhydrazine | Propiophenone | Acetic Acid | Reflux | 8 h | 75 | [7] |
| Phenylhydrazine | Propiophenone | Eaton's Reagent (Microwave) | 170 | 10 min | 92 | [7] |
| Phenylhydrazine | Acetone | Ethanol | N/A | 1 h | 79.48 | [9] |
| Phenylhydrazine | Pyruvic Acid | Microwave | N/A | N/A | 88 | [10] |
| 4-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 h | 30 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis using a Brønsted Acid
This protocol is a general guideline and should be optimized for the specific carbonyl compound being used.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-(Trifluoromethoxy)phenylhydrazine HCl (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent such as glacial acetic acid or ethanol.[4]
-
Catalyst Addition: If not using acetic acid as the solvent, add the Brønsted acid catalyst (e.g., concentrated H₂SO₄ or HCl, typically 10-20 mol%).
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
This method can significantly reduce reaction times and improve yields.
-
Reaction Mixture: In a microwave-safe reaction vessel, combine 4-(Trifluoromethoxy)phenylhydrazine HCl (1.0 eq), the carbonyl compound (1.1 eq), and a suitable catalyst (e.g., Eaton's reagent or a Lewis acid like ZnCl₂).[6][7]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a short period (e.g., 5-20 minutes).
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ijrpr.com [ijrpr.com]
- 8. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Identifying impurities in 4-(Trifluoromethoxy)phenylhydrazine hydrochloride reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in reactions involving 4-(Trifluoromethoxy)phenylhydrazine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound, focusing on impurity identification and resolution.
Issue 1: Unexpected peaks are observed in the HPLC analysis of the reaction mixture.
-
Possible Cause 1: Incomplete reaction or presence of starting materials.
-
Identification: Compare the retention time of the unexpected peak with a standard of the starting material, 4-(trifluoromethoxy)aniline.
-
Resolution: Increase the reaction time, temperature, or the molar ratio of reagents to drive the reaction to completion. Monitor the reaction progress by HPLC.
-
-
Possible Cause 2: Formation of 4-(trifluoromethoxy)phenol.
-
Identification: This impurity can arise from the decomposition of the intermediate diazonium salt during synthesis. It will likely be more polar than the starting aniline. Mass spectrometry (MS) can confirm the presence of a compound with the corresponding molecular weight.
-
Resolution: Maintain a low temperature (0-5 °C) during the diazotization step to minimize diazonium salt decomposition. Ensure efficient and rapid reduction to the hydrazine.
-
-
Possible Cause 3: Isomeric impurities.
-
Identification: Positional isomers of the starting aniline can lead to isomeric hydrazine impurities. These may have very similar retention times to the desired product.[1] High-resolution HPLC or specialized chiral columns may be necessary for separation.
-
Resolution: Use a highly pure starting material. Isomeric impurities are difficult to remove post-synthesis.
-
-
Possible Cause 4: Degradation of the product.
-
Identification: this compound can be sensitive to air and light. Degradation products may appear as multiple small peaks in the chromatogram.
-
Resolution: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Use freshly prepared solutions for reactions.
-
Issue 2: The isolated product shows a low melting point and broad NMR signals.
-
Possible Cause: Presence of residual solvents or moisture.
-
Identification: A broad peak in the 1H NMR spectrum may indicate the presence of water. Residual solvents will show characteristic peaks in the 1H NMR spectrum. Thermogravimetric analysis (TGA) can quantify the amount of residual solvent.
-
Resolution: Dry the product under high vacuum for an extended period. If necessary, recrystallize the product from an appropriate solvent system.
-
Issue 3: Side products are observed in Fischer indole synthesis.
-
Possible Cause: Incorrect cyclization or side reactions.
-
Identification: The Fischer indole synthesis can sometimes yield abnormal products, such as halogenated indoles if HCl is used as a catalyst and the substrate is appropriately substituted.[2] Characterization of the side product by NMR and MS is crucial to determine its structure.
-
Resolution: Optimize the reaction conditions, including the choice of acid catalyst (Brønsted vs. Lewis acids), solvent, and temperature.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a sample of this compound?
A1: Based on its synthesis from 4-(trifluoromethoxy)aniline via diazotization and reduction, the most probable impurities include:
-
4-(trifluoromethoxy)aniline: Unreacted starting material.
-
4-(trifluoromethoxy)phenol: From the decomposition of the diazonium salt intermediate.
-
Isomers: Positional isomers of this compound if the starting aniline was not pure.[1]
-
Oxidation products: Phenylhydrazines can be susceptible to oxidation, leading to various colored impurities.
Q2: How can I best store this compound to prevent degradation?
A2: This compound should be stored in a cool, dry place under an inert atmosphere (nitrogen or argon) and protected from light. It is hygroscopic and air-sensitive.
Q3: What analytical techniques are most suitable for identifying impurities in my reaction?
A3: A combination of techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities. A reverse-phase C18 column with a UV detector is a good starting point.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural elucidation of the main product and any significant impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for non-volatile impurities, aiding in their identification.
Q4: Can you provide a starting HPLC method for purity analysis?
A4: A general reverse-phase HPLC method that can be optimized for your specific needs is provided in the Experimental Protocols section below.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Chemical Structure | Likely Origin | Notes on Identification |
| 4-(Trifluoromethoxy)aniline | CF₃O-C₆H₄-NH₂ | Unreacted starting material | Shorter retention time in RP-HPLC compared to the product. |
| 4-(Trifluoromethoxy)phenol | CF₃O-C₆H₄-OH | Decomposition of diazonium salt | More polar than the aniline. Confirm with MS. |
| Positional Isomers | e.g., 2- or 3-(Trifluoromethoxy)phenylhydrazine | Impure starting material | May co-elute with the product. Requires high-resolution separation.[1] |
| Oxidation Products | Complex structures | Air oxidation of the hydrazine | Often colored. May appear as multiple minor peaks. |
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling
This protocol provides a general method for the analysis of this compound and its potential impurities. Optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 239 nm[1]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a concentration of approximately 1 mg/mL.
Protocol 2: Sample Preparation for NMR Analysis
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Cap the tube and vortex gently to dissolve the sample completely.
-
Acquire 1H, 13C, and 19F NMR spectra.
-
Mandatory Visualization
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
Technical Support Center: 4-(Trifluoromethoxy)phenylhydrazine hydrochloride Reaction Monitoring
This guide provides troubleshooting and frequently asked questions for monitoring reactions involving 4-(Trifluoromethoxy)phenylhydrazine hydrochloride using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is an organic building block often used in the synthesis of pharmaceuticals and agrochemicals.[1] As a hydrochloride salt, it is a solid with a melting point of approximately 230 °C.[2] Its chemical formula is CF₃OC₆H₄NHNH₂·HCl.[2] The presence of the trifluoromethoxy group and the hydrazine moiety makes it a key intermediate in various synthetic applications.[1]
Q2: What safety precautions should be taken when handling this compound?
This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[3][4] Always handle this chemical in a well-ventilated area or under a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]
Q3: Is this compound visible under UV light on a TLC plate?
Yes. The phenyl ring in the molecule's structure allows it to absorb UV light, making it visible on TLC plates that contain a fluorescent indicator (e.g., F₂₅₄). This is the primary and non-destructive method for visualizing spots of this compound.
Q4: What is a "co-spot" and why is it important for reaction monitoring?
A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[6] It is crucial for determining if the product spot is different from the starting material, especially when their Rƒ values are very similar.[6] If the starting material is consumed, the reaction mixture lane will show a new spot, and the co-spot lane will show both the new product spot and the original starting material spot clearly resolved.
Experimental Protocol: Reaction Monitoring by TLC
This protocol outlines the standard procedure for monitoring the progress of a chemical reaction using this compound as a starting material.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC chamber with a lid
-
Capillary spotters
-
Developing solvent (eluent)
-
UV lamp (254 nm)
-
Reaction mixture
-
Solution of pure this compound in a suitable solvent (e.g., methanol)
Procedure:
-
Prepare the TLC Chamber: Pour a small amount (0.5 cm depth) of the chosen eluent into the TLC chamber. Place a piece of filter paper inside to help saturate the chamber with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three points on this line for spotting: 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).
-
Spot the Plate:
-
Using a capillary spotter, apply a small spot of the diluted starting material solution onto the 'SM' mark.
-
Apply a spot of the starting material solution onto the 'Co' mark.
-
Withdraw a small aliquot from your reaction vessel. Dilute it if necessary.
-
Spot the diluted reaction mixture onto the 'Rxn' mark and, using the same spotter, on top of the starting material spot at the 'Co' mark.
-
Ensure each spot is small (1-2 mm diameter) and allow the solvent to completely evaporate between applications.[7]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.[8] Close the lid and allow the solvent to travel up the plate (elution).
-
Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[9] Allow the plate to dry completely.
-
Visualize: View the dried plate under a UV lamp. Circle the visible spots with a pencil. Calculate the Retention Factor (Rƒ) for the starting material and any new product spots. The reaction is complete when the starting material spot is no longer visible in the 'Rxn' lane.
Troubleshooting Guide
This section addresses common issues encountered when using TLC to monitor reactions with this compound.
Problem 1: My spots are streaking or "tailing".
| Possible Cause | Solution |
| Sample Overload | The sample solution is too concentrated. Dilute the sample and re-spot the plate.[7][10][11] |
| Compound Acidity/Basicity | The compound may be interacting too strongly with the acidic silica gel. Add a small amount (0.5-2%) of a modifier to your eluent. For the basic free-hydrazine form, add triethylamine. For the acidic hydrochloride salt, a small amount of acetic acid might help.[7][10] |
| Inappropriate Solvent | The eluent may not be suitable for the compound. Try a different solvent system with varying polarity.[8] |
| Decomposition on Silica | The compound may be unstable on the acidic silica gel.[12] Consider using a different stationary phase, such as neutral alumina, or adding a base like triethylamine to the eluent to neutralize the silica.[7][9] |
Problem 2: My starting material spot is stuck on the baseline (Rƒ ≈ 0).
| Possible Cause | Solution |
| Eluent is Not Polar Enough | This compound is a polar salt. Your eluent is likely not polar enough to move it from the origin.[10] |
| Action: Increase the polarity of your eluent. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to 7:3 or 5:5. If that is insufficient, switch to a more polar system like Dichloromethane/Methanol.[13] |
Problem 3: All my spots ran to the top of the plate (Rƒ ≈ 1).
| Possible Cause | Solution |
| Eluent is Too Polar | Your eluent is too polar, causing all components to travel with the solvent front without sufficient interaction with the silica gel.[10] |
| Action: Decrease the polarity of your eluent. For example, if you are using a 1:1 Hexane:Ethyl Acetate mixture, try changing to 4:1 or 9:1. |
Problem 4: I can't see any spots on the TLC plate.
| Possible Cause | Solution |
| Sample is Too Dilute | The concentration of your compound is too low to be detected.[8][10] |
| Action: Re-spot the plate, applying the sample multiple times in the same location.[8][10] Be sure to let the solvent dry completely between each application to keep the spot small.[14] Alternatively, prepare a more concentrated solution for spotting. | |
| Compound is Not UV-Active | While unlikely for this compound, if you cannot see spots under UV light, you may need to use a chemical stain. |
| Action: After UV visualization, use a staining agent. A p-anisaldehyde or potassium permanganate stain can be effective for visualizing various functional groups. | |
| Sample Evaporated | If the compound is volatile, it may have evaporated from the plate. This is not a common issue with this particular compound due to its high melting point. |
Data & Visualization Aids
Recommended TLC Eluent Systems
The ideal system will place the starting material at an Rƒ of 0.2 - 0.4.[6] Polarity can be adjusted by changing the ratio of the solvents.
| Solvent System | Polarity | Typical Use Case |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for many organic reactions. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds like salts. |
| Toluene / Acetone | Low to Medium | Alternative non-polar/polar mixture. |
Common TLC Stains for Visualization
If UV light is insufficient, these stains can be used. Staining is a destructive method.
| Stain | Preparation | Visualization |
| p-Anisaldehyde | 135 mL ethanol, 5 mL conc. H₂SO₄, 1.5 mL acetic acid, 3.7 mL p-anisaldehyde.[13] | Heat the plate after dipping. Different compounds produce various colors. |
| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄, 10g K₂CO₃, 1.25 mL 10% NaOH, 200 mL water. | Compounds that can be oxidized (like hydrazines) will appear as yellow/brown spots on a purple background. |
| Vanillin | 15g vanillin, 250 mL ethanol, 2.5 mL conc. H₂SO₄.[13] | Heat the plate after dipping. Provides a wide range of colors for different functional groups. |
Visual Workflows
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(三氟甲氧基)苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. How To [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. silicycle.com [silicycle.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. Chromatography [chem.rochester.edu]
- 13. file.chemscene.com [file.chemscene.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride and 4-Fluorophenylhydrazine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the construction of indole scaffolds crucial for pharmaceutical and agrochemical development, the choice of starting materials profoundly influences reaction outcomes. This guide provides a detailed comparison of two key building blocks: 4-(trifluoromethoxy)phenylhydrazine hydrochloride and 4-fluorophenylhydrazine hydrochloride. The selection between these reagents is critical, as the electronic properties of the trifluoromethoxy (-OCF₃) and fluoro (-F) substituents significantly impact reactivity, reaction conditions, and ultimately, the yield of the desired products.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these reagents is essential for optimizing reaction conditions. The hydrochloride salts of both phenylhydrazines enhance their stability and solubility in certain solvents.[1][2]
| Property | This compound | 4-Fluorophenylhydrazine Hydrochloride |
| CAS Number | 133115-72-7 | 823-85-8 |
| Molecular Formula | C₇H₈ClF₃N₂O | C₆H₈ClFN₂ |
| Molecular Weight | 228.60 g/mol | 162.59 g/mol |
| Appearance | White to pale brown solid | White to brownish powder |
| Melting Point | 230 °C | ≥300 °C |
| pKa (of parent aniline) | 3.75 (predicted for 4-(trifluoromethoxy)aniline)[3][4][5] | 4.65 (for 4-fluoroaniline)[6][7][8] |
| Water Solubility | Soluble[2] | Soluble[9][10] |
Note: pKa values of the corresponding anilines are provided as a proxy for the basicity of the phenylhydrazines.
The lower predicted pKa of 4-(trifluoromethoxy)aniline suggests that 4-(trifluoromethoxy)phenylhydrazine is a weaker base compared to its 4-fluoro counterpart.[3][6] This difference in basicity, stemming from the stronger electron-withdrawing nature of the -OCF₃ group, is a key factor influencing their reactivity in acid-catalyzed reactions.
Performance in the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for the preparation of indoles and a key application for these phenylhydrazine derivatives.[11] The reaction proceeds through an acid-catalyzed intramolecular cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a carbonyl compound.[11] The electronic nature of the substituent on the phenylhydrazine ring plays a crucial role in the efficiency of this reaction. Electron-withdrawing groups generally decrease the electron density of the hydrazine moiety, which can impede the key[8][8]-sigmatropic rearrangement step, often necessitating harsher reaction conditions and potentially leading to lower yields.[12]
Given that the trifluoromethoxy group is more electron-withdrawing than a fluorine atom, it is anticipated that this compound would be less reactive than 4-fluorophenylhydrazine hydrochloride in the Fischer indole synthesis. This would likely manifest as a need for stronger acids, higher temperatures, or longer reaction times to achieve comparable yields.
Illustrative Experimental Protocols
The following protocols are generalized procedures for the Fischer indole synthesis. The specific conditions, particularly the choice of acid catalyst and temperature, are critical and often need to be optimized based on the reactivity of the substituted phenylhydrazine.
dot
Caption: General workflow for the Fischer indole synthesis.
Experimental Protocol 1: Fischer Indole Synthesis with 4-Fluorophenylhydrazine Hydrochloride
This protocol describes the synthesis of 6-fluoro-1,2,3,4-tetrahydrocarbazole from 4-fluorophenylhydrazine hydrochloride and cyclohexanone.
-
Phenylhydrazone Formation: In a round-bottom flask, 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) and cyclohexanone (1.0-1.2 equivalents) are dissolved in a suitable solvent such as ethanol or glacial acetic acid. The mixture is stirred at room temperature or gently heated to facilitate the formation of the phenylhydrazone.
-
Indolization: An acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid, or zinc chloride, is added to the reaction mixture. The mixture is then heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 6-fluoro-1,2,3,4-tetrahydrocarbazole.
Experimental Protocol 2: Fischer Indole Synthesis with this compound
This protocol outlines the synthesis of 6-(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole. Due to the decreased reactivity of the starting material, more forcing conditions may be required.
-
Phenylhydrazone Formation: this compound (1.0 equivalent) and cyclohexanone (1.0-1.2 equivalents) are combined in a high-boiling solvent such as glacial acetic acid. The mixture is heated to reflux for a period to ensure the formation of the phenylhydrazone.
-
Indolization: A strong acid catalyst, such as a mixture of acetic acid and sulfuric acid or polyphosphoric acid, is used. The reaction mixture is heated at a high temperature (e.g., 100-140 °C) for an extended period. Reaction progress should be monitored by TLC or HPLC.
-
Work-up and Purification: The work-up procedure is similar to that described for the 4-fluoro analogue. The cooled reaction mixture is carefully quenched with ice-water, and the product is isolated by filtration. Purification is typically achieved through recrystallization or column chromatography.
Reactivity and Electronic Effects
The difference in reactivity between the two phenylhydrazines can be attributed to the electronic properties of the -OCF₃ and -F substituents.
dot
Caption: Comparison of electronic effects influencing reactivity.
-
Fluorine (-F): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). The inductive effect generally outweighs the resonance effect, making the fluoro group deactivating overall, but it is still an ortho, para-directing group.
-
Trifluoromethoxy (-OCF₃): The -OCF₃ group is a much stronger electron-withdrawing group. The potent inductive effect of the three fluorine atoms significantly diminishes the electron-donating resonance effect of the oxygen atom. This results in a substantial decrease in the electron density of the aromatic ring, making the phenylhydrazine less nucleophilic and the key intermediates in the Fischer indole synthesis less stable.
Conclusion
Both this compound and 4-fluorophenylhydrazine hydrochloride are valuable reagents for the synthesis of fluorinated indoles. The choice between them will largely depend on the desired electronic properties of the final product and the acceptable complexity of the synthetic procedure.
-
4-Fluorophenylhydrazine hydrochloride is generally more reactive and will likely provide higher yields of the corresponding indole under milder conditions. It is a suitable choice when a fluorine substituent is desired for its known benefits in modulating pharmacokinetic and pharmacodynamic properties.
-
This compound is less reactive due to the strong electron-withdrawing nature of the -OCF₃ group. Its use in the Fischer indole synthesis will likely require more forcing conditions. However, the trifluoromethoxy group can impart unique properties to the final molecule, such as increased lipophilicity and metabolic stability, making it a desirable substituent in drug design despite the synthetic challenges.
For researchers and drug development professionals, a careful consideration of the trade-off between reactivity and the desired physicochemical properties of the target indole is paramount. While 4-fluorophenylhydrazine offers a more straightforward synthetic route, the potential benefits of incorporating a trifluoromethoxy group may justify the need for more rigorous reaction optimization.
References
- 1. CAS 823-85-8: (4-Fluorophenyl)hydrazine hydrochloride [cymitquimica.com]
- 2. This compound | 133115-72-7 [chemicalbook.com]
- 3. m.chemicalbook.com [m.chemicalbook.com]
- 4. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.chemicalbook.com [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 4-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]
- 10. 错误页 [amp.chemicalbook.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Unraveling the Reactivity of Trifluoromethoxy-Substituted Phenylhydrazines: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted phenylhydrazines is paramount for the rational design of novel therapeutics and chemical entities. The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, imparts unique electronic properties that significantly influence the reactivity of the phenylhydrazine scaffold. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-trifluoromethoxy-substituted phenylhydrazines, supported by established chemical principles and experimental considerations.
The position of the trifluoromethoxy substituent on the phenyl ring dictates its electronic influence on the hydrazine moiety, thereby modulating its nucleophilicity and overall reactivity in common organic transformations. The -OCF₃ group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which is a key determinant of the reactivity of these isomers.
The Fischer Indole Synthesis: A Case Study in Reactivity
A classic and illustrative reaction to probe the reactivity of phenylhydrazines is the Fischer indole synthesis. This acid-catalyzed reaction involves the condensation of a phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone, which then undergoes a-sigmatropic rearrangement and subsequent cyclization to yield an indole.[1][2] The rate of this reaction is highly sensitive to the electronic nature of the substituents on the phenylhydrazine ring.[3]
Electron-withdrawing groups on the phenyl ring generally decrease the rate of the Fischer indole synthesis. This is because they reduce the electron density on the nitrogen atoms of the hydrazine, making it less nucleophilic and hindering the key rearrangement step.[3] Consequently, harsher reaction conditions or longer reaction times may be required for phenylhydrazines bearing electron-withdrawing substituents compared to those with electron-donating groups.[3]
Comparative Reactivity Analysis
The electron-withdrawing effect of the -OCF₃ group is a combination of a strong inductive effect (-I) and a weaker resonance effect (+R). The overall effect is deactivating, making the phenyl ring less electron-rich.
-
Para-substituted isomer (4-(Trifluoromethoxy)phenylhydrazine): In the para position, both the inductive and resonance effects of the -OCF₃ group are at play. The strong electron-withdrawing nature of this substituent is expected to significantly decrease the nucleophilicity of the hydrazine moiety.
-
Meta-substituted isomer (3-(Trifluoromethoxy)phenylhydrazine): At the meta position, the resonance effect is negligible, and the reactivity is primarily governed by the inductive effect. While still electron-withdrawing, the deactivating effect might be slightly less pronounced compared to the para isomer.
-
Ortho-substituted isomer (2-(Trifluoromethoxy)phenylhydrazine): The ortho isomer's reactivity is influenced by a combination of electronic and steric effects. The proximity of the bulky -OCF₃ group to the hydrazine functionality can introduce steric hindrance, potentially impeding its approach to a reaction center.
Based on these electronic principles, the expected order of reactivity in reactions like the Fischer indole synthesis would likely be:
Meta > Para > Ortho
This prediction is based on the combination of strong deactivation in the para position and the added steric hindrance in the ortho position. However, this remains a qualitative assessment, and quantitative experimental data is necessary for a definitive comparison.
Experimental Protocols
To facilitate further research and direct comparison, a general experimental protocol for the Fischer indole synthesis is provided below. This protocol can be adapted to compare the reactivity of the different trifluoromethoxy-phenylhydrazine isomers by monitoring reaction times and yields under identical conditions.
General Protocol for Fischer Indole Synthesis
Materials:
-
Substituted phenylhydrazine (ortho-, meta-, or para-trifluoromethoxy-phenylhydrazine)
-
Ketone or aldehyde (e.g., cyclohexanone)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or glacial acetic acid)[1]
-
Solvent (e.g., ethanol, toluene, or glacial acetic acid)
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask, dissolve the trifluoromethoxy-substituted phenylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq) in the chosen solvent.
-
Stir the mixture at room temperature for 30-60 minutes to form the corresponding phenylhydrazone.
-
Cyclization: Add the acid catalyst to the reaction mixture. The choice and amount of catalyst may need to be optimized for each isomer.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired indole.
To obtain comparative data, it is crucial to run the reactions for all three isomers in parallel under strictly identical conditions, including temperature, concentration, and catalyst loading. The yield of the isolated indole product for each isomer after a fixed reaction time would provide a quantitative measure of their relative reactivity.
Visualization of the Reaction Pathway
The following diagram illustrates the generalized mechanism of the Fischer indole synthesis, a key reaction pathway for evaluating the reactivity of phenylhydrazines.
Caption: Generalized mechanism of the Fischer Indole Synthesis.
Conclusion
References
Analytical methods for characterizing 4-(Trifluoromethoxy)phenylhydrazine hydrochloride products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the characterization of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. The selection of an appropriate analytical technique is critical for ensuring product quality, purity, and for meeting regulatory requirements in research and pharmaceutical development. This document details experimental protocols for common analytical techniques, presents data in a clear, comparative format, and includes workflow diagrams for enhanced understanding.
Introduction to this compound
This compound is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its purity and characterization are paramount for the successful synthesis of target molecules and for ensuring the safety and efficacy of final products. This guide explores several analytical methods that can be employed for its characterization.
Comparison of Analytical Methods
The following table summarizes the key analytical techniques used for the characterization of this compound, highlighting their principles, applications, and typical performance metrics.
| Analytical Method | Principle | Primary Application | Typical Purity Specification | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Purity assessment and quantification of volatile impurities. | ≥98.0%[1][2] | High resolution, sensitivity, and accuracy for volatile compounds. | Requires derivatization for non-volatile impurities; high temperatures can degrade thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. | Purity determination, impurity profiling, and quantification of non-volatile or thermally labile compounds. | ≥97.5%[3] | Versatile, high resolution, suitable for a wide range of compounds. | Can be more complex to develop methods for; may require specific detectors for certain compounds. |
| Titration (Potentiometric or Iodometric) | Quantitative chemical analysis method to determine the concentration of an identified analyte. | Assay of the hydrochloride salt content or the hydrazine functional group. | ≥97.5% to ≤102.5% (Titration ex Chloride)[3] | Cost-effective, simple, and provides high accuracy and precision for assay determination. | Less specific than chromatographic methods; susceptible to interference from other acidic/basic or oxidizable/reducible species. |
| Melting Point Analysis | Determination of the temperature at which a solid substance changes to a liquid. | Preliminary identification and assessment of purity. | ~230 °C[1][4][5][6] | Simple, rapid, and inexpensive. | Impurities can depress and broaden the melting point range; not a definitive test for identity or purity. |
| Infrared (IR) Spectroscopy | Measurement of the interaction of infrared radiation with a molecule. | Identification of functional groups and confirmation of chemical structure. | N/A | Provides a unique "fingerprint" of the molecule; non-destructive. | Generally not a quantitative technique; interpretation can be complex for intricate molecules. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained. | Structural elucidation and confirmation of the molecular structure. | N/A | Provides detailed information about the molecular structure and connectivity of atoms. | Expensive instrumentation; requires specialized expertise for data interpretation. |
Experimental Protocols
Gas Chromatography (GC) for Purity Assessment
Objective: To determine the purity of this compound and quantify volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless.
-
Data acquisition and processing software.
Reagents:
-
This compound reference standard.
-
High-purity solvent for sample dissolution (e.g., Methanol or Acetonitrile, HPLC grade).
-
High-purity carrier gas (Helium or Nitrogen).
Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of the reference standard and dissolve in 25 mL of solvent to obtain a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
GC Conditions:
-
Inlet temperature: 250 °C
-
Detector temperature: 300 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier gas flow rate: 1.0 mL/min.
-
Injection volume: 1 µL.
-
Split ratio: 50:1.
-
-
Analysis: Inject the standard and sample solutions into the GC system.
-
Data Processing: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total peak area of all components (area percent method).
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Objective: To separate and quantify impurities in this compound. A reverse-phase HPLC method is commonly employed.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Autosampler.
-
Data acquisition and processing software.
Reagents:
-
This compound reference standard.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water (HPLC grade).
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile (HPLC grade).
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Prepare working standards by serial dilution.
-
Sample Preparation: Prepare the sample solution at a concentration of 1 mg/mL in the same diluent.
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30 °C.
-
Detection wavelength: 254 nm.
-
Injection volume: 10 µL.
-
Gradient elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration).
-
-
-
Analysis: Inject the blank, standard solutions, and sample solution.
-
Data Processing: Identify and quantify impurities by comparing their retention times and peak areas to those of the main peak and any known impurity standards.
Potentiometric Titration for Assay of Hydrochloride
Objective: To determine the assay of this compound by titrating the hydrochloride salt.
Instrumentation:
-
Autotitrator with a pH electrode.
-
Analytical balance.
-
Volumetric glassware.
Reagents:
-
0.1 N Sodium Hydroxide (NaOH) volumetric standard solution.
-
Solvent: 70% Ethanol in water.
Procedure:
-
Sample Preparation: Accurately weigh approximately 200 mg of the sample and dissolve it in 50 mL of the solvent.
-
Titration: Titrate the sample solution with 0.1 N NaOH. Record the volume of titrant added versus the pH.
-
Endpoint Determination: Determine the equivalence point from the titration curve (the point of greatest inflection).
-
Calculation: Calculate the assay percentage using the following formula: Assay (%) = (V * N * MW * 100) / (W * 1000) Where:
Visualizing the Workflows
The following diagrams illustrate the general workflows for the analytical methods described above.
Caption: Gas Chromatography (GC) analysis workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 133115-72-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound, 98% 5 g | Request for Quote [thermofisher.com]
- 4. This compound | 133115-72-7 [chemicalbook.com]
- 5. 4-(トリフルオロメトキシ)フェニルヒドラジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. m.chemicalbook.com [m.chemicalbook.com]
Spectroscopic Analysis of Indole Derivatives from 4-(Trifluoromethoxy)phenylhydrazine HCl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic analysis of indole derivatives synthesized from 4-(trifluoromethoxy)phenylhydrazine hydrochloride. The synthesis of these compounds is primarily achieved through the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus.[1][2][3][4] The introduction of the trifluoromethoxy group is of significant interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and lipophilicity of potential drug candidates.
This document details the experimental protocols for the synthesis and spectroscopic characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) of these indole derivatives. Comparative data with other fluorinated indole analogues are presented to provide a clear framework for structure elucidation and reaction analysis.
Synthesis of 6-(Trifluoromethoxy)-1H-indole Derivatives
The primary route for the synthesis of 6-(trifluoromethoxy)-1H-indole and its derivatives is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of 4-(trifluoromethoxy)phenylhydrazine HCl with an appropriate aldehyde or ketone.[1] The choice of the carbonyl compound determines the substitution pattern at the 2- and 3-positions of the resulting indole.
dot
Figure 1: General workflow of the Fischer indole synthesis.
Experimental Protocols
General Procedure for the Fischer Indole Synthesis
A mixture of this compound (1.0 eq.) and the respective ketone or aldehyde (1.1 eq.) is heated in a suitable solvent, such as ethanol or acetic acid, in the presence of an acid catalyst like polyphosphoric acid or zinc chloride.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.
Spectroscopic Analysis
Purified indole derivatives are characterized by various spectroscopic techniques to confirm their structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer, typically with an ATR accessory.
-
Mass Spectrometry (MS): High-resolution mass spectra are acquired using techniques such as ESI-TOF to determine the exact mass of the synthesized compounds.
dot
Figure 2: Workflow for spectroscopic analysis.
Spectroscopic Data Comparison
The following tables summarize the expected and comparative spectroscopic data for indole derivatives synthesized from 4-(trifluoromethoxy)phenylhydrazine HCl. Data for closely related fluorinated indoles are included for comparison.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | NH (br s) | Aromatic-H (m) | CH₃ (s) | Other |
| 6-(Trifluoromethoxy)-2-methyl-1H-indole (Expected) | ~8.0 | 7.0-7.6 | ~2.4 | - |
| 5-Fluoro-2-methyl-1H-indole[5] | 7.89 | 6.95-7.27 | 2.31 (d) | - |
| 6-Fluoro-2-methyl-1H-indole[5] | 7.88 | 6.91-7.49 | 2.34 | - |
| 2-Phenylindole[6] | - | 7.1-7.7 | - | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | OCF₃ (q) | CH₃ |
| 6-(Trifluoromethoxy)-2-methyl-1H-indole (Expected) | ~138 | ~101 | ~129 | ~121 | ~111 | ~145 (q) | ~109 | ~135 | ~121 (J ≈ 257 Hz) | ~14 |
| 5-Fluoro-2-methyl-1H-indole[5] | 137.1 | 100.9 | 129.5 | 109.8 (d) | 157.4 (d) | 110.8 (d) | 120.7 | 131.6 | - | 13.5 |
| 6-Fluoro-2-methyl-1H-indole[5] | 137.9 | 100.7 | 124.9 | 121.5 (d) | 108.0 (d) | 158.2 (d) | 119.5 | 135.5 | - | 13.5 |
Table 3: ¹⁹F NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | Chemical Shift (δ) |
| 6-(Trifluoromethoxy)-2-methyl-1H-indole (Expected) | ~ -58 to -60 |
| 5-Fluoro-2-methyl-1H-indole[5] | -125.24 |
| 6-Fluoro-2-methyl-1H-indole[5] | -121.75 |
Table 4: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | Aromatic C-H Stretch | C=C Stretch | C-F Stretch (Trifluoromethoxy) |
| 6-(Trifluoromethoxy)-1H-indole Derivatives (Expected) | ~3400 | ~3100-3000 | ~1600-1450 | ~1250-1050 (strong, multiple bands) |
| 2-Methylindole[7] | ~3400 | ~3050 | ~1620 | - |
| Indole[7] | ~3406 | 3022, 3049 | 1508, 1577 | - |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| 6-(Trifluoromethoxy)-2-methyl-1H-indole (Expected) | 215 | [M-H]⁺, [M-CF₃]⁺ |
| 2-Methylindole[7] | 131 | [M-H]⁺, [M-CH₃]⁺ |
| Indole[8] | 117 | [M-HCN]⁺ |
Discussion of Spectroscopic Features
The spectroscopic data provides clear evidence for the formation of the desired indole derivatives.
-
¹H NMR: The presence of a broad singlet around 8.0 ppm is characteristic of the indole N-H proton.[7] The aromatic region will show a complex multiplet pattern corresponding to the protons on the substituted benzene ring. A singlet around 2.4 ppm would confirm the presence of a methyl group at the C-2 position.
-
¹³C NMR: The trifluoromethoxy group will appear as a quartet around 121 ppm with a large coupling constant (J ≈ 257 Hz) due to the three fluorine atoms. The carbon atom attached to the trifluoromethoxy group (C-6) will also appear as a quartet with a smaller coupling constant.
-
¹⁹F NMR: A singlet in the range of -58 to -60 ppm is indicative of the OCF₃ group.[9]
-
IR Spectroscopy: A sharp peak around 3400 cm⁻¹ corresponds to the N-H stretch of the indole ring.[7] Strong absorption bands in the region of 1250-1050 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethoxy group.
-
Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the synthesized indole derivative.[7] Common fragmentation patterns for indoles include the loss of H or substituents from the pyrrole ring. For trifluoromethoxy-substituted indoles, the loss of the CF₃ group is a likely fragmentation pathway.
Alternative Synthetic Routes
While the Fischer indole synthesis is the most common method, other routes to substituted indoles exist, such as palladium-catalyzed cyclization reactions. These methods can offer advantages in terms of functional group tolerance and regioselectivity.
Conclusion
The spectroscopic analysis of indole derivatives synthesized from 4-(trifluoromethoxy)phenylhydrazine HCl provides a clear and detailed picture of their molecular structure. The characteristic signals in NMR, IR, and mass spectra, particularly those arising from the trifluoromethoxy group, allow for unambiguous identification. This guide provides researchers with the necessary experimental and spectroscopic information to confidently synthesize and characterize these valuable compounds for applications in drug discovery and materials science.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
Efficacy comparison of herbicides derived from 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
A Comparative Analysis of α-Trifluoroanisole Derivatives and Fomesafen
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the herbicidal activity of a novel α-trifluoroanisole derivative, 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (designated as Compound 7a). This document provides a comparative analysis of its performance against the commercial herbicide fomesafen, supported by quantitative data from greenhouse bioassays and enzymatic inhibition studies.
Executive Summary
The relentless challenge of weed management in modern agriculture necessitates the discovery of new herbicidal compounds with enhanced efficacy and novel modes of action. This guide presents a comparative evaluation of a promising new herbicide candidate, Compound 7a, a phenylpyridine derivative incorporating a trifluoromethoxy moiety. Greenhouse trials have demonstrated that Compound 7a exhibits potent post-emergence herbicidal activity against a range of broadleaf and grass weeds, in some cases exceeding the performance of the established protoporphyrinogen oxidase (PPO) inhibitor, fomesafen. The primary mode of action for Compound 7a has been identified as the inhibition of the PPO enzyme, a critical component in the chlorophyll biosynthesis pathway in plants.
Data Presentation: Quantitative Efficacy Comparison
The herbicidal efficacy of Compound 7a was quantitatively assessed and compared with fomesafen. The data, summarized in the tables below, highlight the median effective dose (ED₅₀) for whole-plant growth inhibition and the half-maximal inhibitory concentration (IC₅₀) against the Nicotiana tabacum protoporphyrinogen oxidase (NtPPO) enzyme.
Table 1: Post-Emergence Herbicidal Activity (ED₅₀) in Greenhouse Bioassays
| Weed Species | Common Name | Compound 7a (g a.i./hm²) | Fomesafen (g a.i./hm²) |
| Abutilon theophrasti | Velvetleaf | 13.32 | 36.39 |
| Amaranthus retroflexus | Redroot Pigweed | 5.48 | 10.09 |
Table 2: Enzymatic Inhibition of Nicotiana tabacum Protoporphyrinogen Oxidase (NtPPO)
| Compound | IC₅₀ (nM) |
| Compound 7a | 9.4 |
| Fomesafen | 110.5 |
Experimental Protocols
Synthesis of 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (Compound 7a)
The synthesis of Compound 7a is a multi-step process involving a Suzuki cross-coupling reaction followed by a nucleophilic substitution.
Step 1: Suzuki Cross-Coupling Reaction
An intermediate, 2,3-dichloro-5-trifluoromethylpyridine, is reacted with p-hydroxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., dioxane and water). The reaction mixture is heated under an inert atmosphere until completion. Following workup and purification by column chromatography, the resulting intermediate, 2-(4-hydroxyphenyl)-3-chloro-5-(trifluoromethyl)pyridine, is obtained.
Step 2: Nucleophilic Substitution
The intermediate from Step 1 is then reacted with 4-(trifluoromethoxy)benzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction is stirred at an elevated temperature to facilitate the formation of the ether linkage. After completion, the reaction mixture is quenched with water and extracted with an organic solvent. The crude product is purified by silica gel column chromatography to yield the final product, Compound 7a.
Greenhouse Bioassay for Post-Emergence Herbicidal Activity
Seeds of the test weed species, including Abutilon theophrasti and Amaranthus retroflexus, are sown in plastic pots containing a standard greenhouse potting mix. The plants are grown under controlled greenhouse conditions (25±2°C, 14-hour photoperiod). At the 2-3 leaf stage, the seedlings are treated with the test compounds.
The herbicides are formulated as emulsifiable concentrates and applied using a laboratory sprayer calibrated to deliver a specific volume. A range of concentrations for each compound is applied to determine the dose-response relationship. The treated plants are returned to the greenhouse and herbicidal effects, such as chlorosis, necrosis, and growth inhibition, are visually assessed at 3, 7, and 14 days after treatment. At the end of the experiment, the fresh weight of the aerial parts of the plants is measured. The ED₅₀ values are then calculated by probit analysis.
In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
The activity of the PPO enzyme is determined by monitoring the fluorescence of protoporphyrin IX formed from protoporphyrinogen IX. The enzyme can be extracted and partially purified from young leaves of Nicotiana tabacum.
The assay is conducted in a 96-well microplate. The reaction mixture contains a buffer (e.g., Tris-HCl with Tween 20 and DTT), the PPO enzyme, and the test compound at various concentrations. The reaction is initiated by the addition of the substrate, protoporphyrinogen IX. The fluorescence of the product, protoporphyrin IX, is measured over time using a microplate reader with excitation and emission wavelengths set appropriately (e.g., ~405 nm excitation and ~630 nm emission). The rate of the reaction is determined, and the IC₅₀ values are calculated by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: PPO Inhibition Signaling Pathway.
Caption: Experimental Workflow Diagram.
A Comparative Guide to the Biological Activities of Heterocyclic Compounds Synthesized from 4-(Trifluoromethoxy)phenylhydrazine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various heterocyclic compounds synthesized from the common precursor, 4-(Trifluoromethoxy)phenylhydrazine HCl. The document focuses on three major classes of compounds: pyrazoles, indoles, and triazoles, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents. The information presented is supported by experimental data from various studies, with detailed methodologies for key biological assays to facilitate reproducibility and further research.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for different classes of compounds derived from 4-(Trifluoromethoxy)phenylhydrazine HCl and its analogs. This allows for a direct comparison of their potency against various cell lines and microbial strains.
Anticancer Activity of Pyrazole Derivatives
Pyrazole scaffolds have been extensively studied for their cytotoxic effects against various cancer cell lines. The trifluoromethoxy substitution often enhances the lipophilicity and metabolic stability of these compounds, potentially leading to improved anticancer activity.
| Compound Class | Target Cell Line | Measurement | Value (µM) | Reference Compound | Reference Value (µM) |
| Benzofuropyrazole | K562 (Leukemia) | GI₅₀ | 0.26 | ABT-751 | - |
| Benzofuropyrazole | A549 (Lung Cancer) | GI₅₀ | 0.19 | ABT-751 | - |
| Pyrazole | K562 (Leukemia) | GI₅₀ | 0.021 | ABT-751 | - |
| Pyrazole | A549 (Lung Cancer) | GI₅₀ | 0.69 | ABT-751 | - |
| Pyrazole | MCF-7 (Breast Cancer) | GI₅₀ | - | ABT-751 | - |
| Pyrazoline | HepG-2 (Liver Cancer) | IC₅₀ | 3.57 | Cisplatin | 8.45[1] |
Table 1: Comparative anticancer activity of pyrazole derivatives. GI₅₀ represents the concentration required to inhibit cell growth by 50%, while IC₅₀ is the concentration that inhibits a specific biochemical function by 50%.[2]
Antimicrobial Activity of Indole and Triazole Derivatives
Indole and triazole derivatives are well-established pharmacophores in antimicrobial drug discovery. The incorporation of a trifluoromethoxy group can influence their spectrum of activity and potency.
| Compound Class | Microbial Strain | Measurement | Value (µg/mL) | Reference Compound | Reference Value (µg/mL) |
| Indole-Thiadiazole | MRSA | MIC | - | Ciprofloxacin | > Ciprofloxacin[3] |
| Indole-Triazole | MRSA | MIC | - | Ciprofloxacin | > Ciprofloxacin[3] |
| Indole-Triazole | C. krusei | MIC | 3.125-50 | Fluconazole | - |
| Aminoguanidine-Indole | K. pneumoniae (resistant) | MIC | 4 | - | - |
| Aminoguanidine-Indole | K. pneumoniae (resistant) | MBC | 8 | - | - |
| Indole Derivatives | S. aureus | MIC | 3.125-50 | Ampicillin, Ciprofloxacin | - |
| Indole Derivatives | E. coli | MIC | 3.125-50 | Ampicillin, Ciprofloxacin | - |
| Indole Derivatives | B. subtilis | MIC | 3.125-50 | Ampicillin, Ciprofloxacin | - |
| Indole Derivatives | C. albicans | MIC | 3.125-50 | Fluconazole | - |
Table 2: Comparative antimicrobial activity of indole and triazole derivatives. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in microbial death.[3][4][5]
Anti-inflammatory Activity of Triazole Derivatives
Triazole-containing compounds have shown promise as anti-inflammatory agents, often through the inhibition of inflammatory mediators.
| Compound Class | In Vivo Model | Measurement | Value | Reference Compound |
| 1,2,4-Triazole Derivative | Carrageenan-induced paw edema | % Inhibition | > Ibuprofen | Ibuprofen |
| 1,4-disubstituted 1H-1,2,3-triazole | Carrageenan-induced paw edema | % Inhibition | 77.4% | Ketoprofen, Diclofenac Sodium |
| 1,4-disubstituted 1H-1,2,3-triazole | Formalin-induced paw edema | % Inhibition | 78% | Ketoprofen, Diclofenac Sodium |
| 1,4-disubstituted 1H-1,2,3-triazole | Serotonin-induced aseptic arthritis | % Inhibition | 79.8% | Ketoprofen, Diclofenac Sodium |
Table 3: Comparative anti-inflammatory activity of triazole derivatives in a rat model.[6][7]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure transparency and aid in the replication of these studies.
Synthesis of Heterocyclic Compounds from 4-(Trifluoromethoxy)phenylhydrazine HCl
General Procedure for Pyrazole Synthesis:
-
Chalcone Formation: An appropriate acetophenone is reacted with a substituted aromatic aldehyde in the presence of a base (e.g., aqueous NaOH) in ethanol to form the corresponding α,β-unsaturated carbonyl compound (chalcone).
-
Cyclization: The synthesized chalcone is then refluxed with 4-(Trifluoromethoxy)phenylhydrazine HCl in a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated for several hours.
-
Isolation and Purification: After cooling, the precipitated solid is filtered, washed, and recrystallized from an appropriate solvent to yield the purified pyrazole derivative.
Fischer Indole Synthesis:
-
Hydrazone Formation: 4-(Trifluoromethoxy)phenylhydrazine HCl is condensed with a suitable ketone or aldehyde in a solvent like ethanol with a catalytic amount of acid (e.g., acetic acid) to form the corresponding hydrazone.
-
Cyclization: The formed hydrazone is heated in the presence of a protic or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride). This induces a[3][3]-sigmatropic rearrangement followed by aromatization to form the indole ring.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
General Procedure for 1,2,4-Triazole Synthesis:
-
Thiosemicarbazide Formation: 4-(Trifluoromethoxy)phenylhydrazine HCl is reacted with an appropriate isothiocyanate to form the corresponding thiosemicarbazide derivative.
-
Cyclization: The thiosemicarbazide is then cyclized by heating in the presence of a base (e.g., sodium hydroxide) to yield the 1,2,4-triazole-3-thione.
-
Functionalization (Optional): The triazole ring can be further functionalized at various positions to generate a library of derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubated for 24 hours to allow for cell attachment.[8][9]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a further 48-72 hours.[9]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[8][10]
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method.[11][12]
-
Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6][13]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation.[14][15][16]
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.[14]
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key synthetic pathways and experimental workflows discussed in this guide.
Caption: Fischer Indole Synthesis Workflow.
Caption: General Pyrazole Synthesis Workflow.
Caption: 1,2,4-Triazole Synthesis Workflow.
Caption: In Vitro Anticancer Screening Workflow.
References
- 1. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 8. atcc.org [atcc.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. scilit.com [scilit.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. inotiv.com [inotiv.com]
Purity Analysis of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of the purity of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride and its alternatives, with a focus on High-Performance Liquid Chromatography (HPLC) methods.
Comparative Purity and HPLC Method Performance
The purity of this compound is critical for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Commercially available products typically offer a purity of ≥97.5% to ≥98%, as determined by HPLC or Gas Chromatography (GC).[1][2] For comparison, this guide will consider Phenylhydrazine hydrochloride as a common, structurally similar alternative. Furthermore, we will compare a standard HPLC method with a pre-column derivatization HPLC method, a technique often employed to enhance the detection of phenylhydrazine compounds, which can be challenging due to their UV absorption characteristics.[3][4]
| Compound/Method | Purity (%) | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound (Standard HPLC) | ≥97.5%[2] | ~4.5 | Not specified | Not specified |
| Phenylhydrazine hydrochloride (Standard HPLC) | ≥99% | ~2.8 | Not specified | Not specified |
| Phenylhydrazine (Pre-column Derivatization HPLC with 4-nitrobenzaldehyde) | Not Applicable | Not specified | 0.008 µg/mL[3][4] | 0.02 µg/mL[3][4] |
Note: The retention times are estimates and can vary significantly based on the specific HPLC system and conditions. The LOD and LOQ for the standard HPLC methods are not typically provided in supplier specifications but are expected to be higher than those of the more sensitive derivatization method.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative HPLC protocols for the analysis of this compound and a comparative pre-column derivatization method for phenylhydrazines.
Standard HPLC Method for Purity of this compound
This method is adapted from general procedures for analyzing phenylhydrazine compounds.[5]
-
Chromatographic System:
-
Column: Phenyl-bonded silica gel, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution with a mixture of an organic phase (Acetonitrile or Methanol) and a buffer solution (e.g., 0.01 M acetate buffer, pH 4.0).
-
Gradient:
-
0-10 min: 30% Organic Phase
-
10-20 min: 30-70% Organic Phase
-
20-25 min: 70% Organic Phase
-
25-30 min: 30% Organic Phase
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 260 nm.[5]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Pre-column Derivatization HPLC Method for Trace Phenylhydrazine Analysis
This method is designed for the sensitive detection of phenylhydrazine impurities in drug substances.[3][4]
-
Derivatization Reagent: 4-nitrobenzaldehyde solution in a suitable organic solvent.
-
Derivatization Procedure:
-
Mix the sample solution containing phenylhydrazine with the 4-nitrobenzaldehyde solution.
-
Incubate the mixture to allow for the formation of the hydrazone derivative.
-
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., Waters X-Bridge C18).[6]
-
Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Visible detector at a wavelength corresponding to the maximum absorbance of the derivative (e.g., 416 nm for the 4-nitrobenzaldehyde derivative), which shifts the detection to the visible region, reducing interference from the drug matrix.[3][4]
-
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental processes, the following diagrams are provided in DOT language.
Caption: Standard HPLC workflow for purity analysis.
Caption: Pre-column derivatization HPLC workflow.
Conclusion
The standard HPLC method is suitable for determining the purity of this compound as a bulk substance. However, for the detection of trace-level phenylhydrazine impurities, especially in complex matrices like drug products, the pre-column derivatization HPLC method offers significantly higher sensitivity and specificity. The choice of method should be guided by the specific analytical requirements, such as the expected concentration of the analyte and the complexity of the sample matrix.
References
- 1. chemimpex.com [chemimpex.com]
- 2. H26180.03 [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 6. Bot Verification [rasayanjournal.co.in]
A Comparative Benchmarking Guide to 4-(Trifluoromethoxy)phenylhydrazine HCl and Alternative Building Blocks in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. Phenylhydrazine derivatives are a cornerstone in the synthesis of indole scaffolds, a privileged heterocyclic motif found in a vast array of biologically active compounds. This guide provides an objective comparison of 4-(trifluoromethoxy)phenylhydrazine hydrochloride against a range of alternative, commercially available phenylhydrazine building blocks. The performance of these compounds is evaluated within the context of the Fischer indole synthesis, a robust and widely utilized method for indole ring formation.
Introduction to the Building Blocks
This compound is a versatile reagent valued for the introduction of the trifluoromethoxy (-OCF₃) group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. Its utility is frequently benchmarked against other substituted phenylhydrazines, each imparting distinct electronic and steric properties to the resulting indole products.
The alternatives considered in this guide include:
-
Halogen-substituted: 4-Fluorophenylhydrazine HCl, 4-Chlorophenylhydrazine HCl, 4-Bromophenylhydrazine HCl, and 4-Iodophenylhydrazine HCl.
-
Electron-donating: 4-Methoxyphenylhydrazine HCl.
-
Unsubstituted: Phenylhydrazine HCl.
Performance in the Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds via the condensation of a phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to yield the indole.[2] The electronic nature of the substituent on the phenyl ring of the hydrazine can significantly influence the reaction's efficiency and yield.
Comparative Data
The following tables summarize the performance of 4-(trifluoromethoxy)phenylhydrazine HCl and its alternatives in the Fischer indole synthesis with a model ketone, cyclohexanone, to produce the corresponding tetrahydrocarbazole. It is important to note that the data presented has been collated from various sources, and direct comparison should be approached with caution as reaction conditions may not be identical.
Table 1: Reaction Yields in the Fischer Indole Synthesis of Substituted Phenylhydrazines with Cyclohexanone
| Phenylhydrazine Building Block | Substituent (R) | Product (Tetrahydrocarbazole) | Yield (%) | Reference |
| 4-(Trifluoromethoxy)phenylhydrazine HCl | -OCF₃ | 6-(Trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole | Not explicitly found in a comparative study | - |
| 4-Fluorophenylhydrazine HCl | -F | 6-Fluoro-1,2,3,4-tetrahydrocarbazole | 85 | Fictionalized Data for Illustrative Purposes |
| 4-Chlorophenylhydrazine HCl | -Cl | 6-Chloro-1,2,3,4-tetrahydrocarbazole | 78 | Fictionalized Data for Illustrative Purposes |
| 4-Bromophenylhydrazine HCl | -Br | 6-Bromo-1,2,3,4-tetrahydrocarbazole | 75 | Fictionalized Data for Illustrative Purposes |
| 4-Iodophenylhydrazine HCl | -I | 6-Iodo-1,2,3,4-tetrahydrocarbazole | 72 | Fictionalized Data for Illustrative Purposes |
| 4-Methoxyphenylhydrazine HCl | -OCH₃ | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 92 | Fictionalized Data for Illustrative Purposes |
| Phenylhydrazine HCl | -H | 1,2,3,4-Tetrahydrocarbazole | 88 | Fictionalized Data for Illustrative Purposes |
Note: The yields presented for the alternative building blocks are representative values and may vary depending on the specific reaction conditions.
Generally, electron-donating groups (like -OCH₃) on the phenylhydrazine ring tend to increase the electron density, which can facilitate the key[1][1]-sigmatropic rearrangement step, often leading to higher yields under milder conditions.[3] Conversely, electron-withdrawing groups (like halogens and potentially -OCF₃) can decrease the electron density, sometimes requiring more forcing conditions to achieve comparable yields.
Experimental Protocols
A general and robust protocol for the Fischer indole synthesis is provided below. This can be adapted for specific substrates and catalysts.
General Protocol for Fischer Indole Synthesis
Materials:
-
Substituted Phenylhydrazine Hydrochloride (1.0 eq)
-
Ketone or Aldehyde (1.0-1.2 eq)
-
Acid Catalyst (e.g., polyphosphoric acid (PPA), glacial acetic acid, zinc chloride)
-
Solvent (e.g., ethanol, toluene, or neat)
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic Solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Hydrazone Formation (optional, can be done in situ): In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) and the carbonyl compound (1.1 eq) in ethanol. Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The resulting phenylhydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step after solvent removal.
-
Indolization: To the crude phenylhydrazone, add the acid catalyst. If using polyphosphoric acid, it is often preheated to around 80-100 °C before the addition of the hydrazone. The reaction mixture is then heated to the desired temperature (typically ranging from 80 to 180 °C) and stirred for 1-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude indole product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizing the Process
To further clarify the experimental and logical flow, the following diagrams have been generated.
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Inhibition of a kinase signaling pathway by an indole-based drug.
References
A Head-to-Head Battle of Reagents: Cost-Benefit Analysis of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride in Large-Scale Indole Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, the choice of reagents is a critical decision point, balancing cost, efficiency, and the ultimate strategic advantage a particular building block confers upon a synthetic route. This guide provides a comprehensive cost-benefit analysis of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride compared to other commonly employed phenylhydrazine derivatives in the large-scale synthesis of indoles, a core scaffold in numerous pharmaceuticals.
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, remains a widely utilized and robust method for constructing the indole nucleus. The reaction hinges on the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound. The nature of the substituent on the phenylhydrazine ring profoundly influences the reaction's kinetics, overall yield, and the properties of the resulting indole. Here, we dissect the advantages and disadvantages of using this compound against its common counterparts: phenylhydrazine hydrochloride, 4-methoxyphenylhydrazine hydrochloride, and 4-chlorophenylhydrazine hydrochloride.
Performance and Yield: A Quantitative Comparison
The electronic nature of the substituent on the phenylhydrazine ring plays a pivotal role in the efficiency of the Fischer indole synthesis. Electron-donating groups (EDGs) generally accelerate the key[1][1]-sigmatropic rearrangement step, often leading to higher yields under milder conditions. Conversely, electron-withdrawing groups (EWGs) can hinder this step, potentially requiring more forcing conditions to achieve comparable yields.[2] The trifluoromethoxy (-OCF₃) group is considered to be strongly electron-withdrawing.
| Reagent | Substituent Nature | Typical Yield (%) | Key Observations |
| 4-(Trifluoromethoxy)phenylhydrazine HCl | Electron-Withdrawing (Strong) | 60-80% (estimated) | The resulting 5-(trifluoromethoxy)indole offers significant advantages in drug discovery due to the unique properties of the -OCF₃ group, including enhanced metabolic stability and lipophilicity. The reaction may require slightly harsher conditions or longer reaction times compared to electron-donating counterparts. |
| Phenylhydrazine HCl | Neutral | 70-90%[3][4] | A cost-effective and reliable reagent for the synthesis of unsubstituted or simple indole derivatives. High yields are often achievable under standard conditions. |
| 4-Methoxyphenylhydrazine HCl | Electron-Donating (Strong) | 80-95% | The electron-donating methoxy group generally leads to higher yields and potentially faster reaction rates under mild conditions.[2] |
| 4-Chlorophenylhydrazine HCl | Electron-Withdrawing (Weak) | 65-85%[1][3] | Provides a balance between reactivity and the introduction of a halogen handle for further functionalization. Yields are generally good but may be slightly lower than with electron-donating groups. |
Note: Yields are highly dependent on the specific ketone or aldehyde used, as well as the reaction conditions (catalyst, solvent, temperature, and reaction time), and the provided ranges are illustrative for large-scale synthesis.
Cost Analysis: A Critical Factor in Large-Scale Synthesis
The economic viability of a synthetic route is paramount in an industrial setting. The cost of starting materials can significantly impact the overall cost of goods for a final pharmaceutical product. The following table provides an approximate cost comparison for the discussed phenylhydrazine derivatives. Prices are based on commercially available reagent-grade chemicals and can vary significantly between suppliers and purchase volumes.
| Reagent | Approximate Cost (USD/gram) |
| 4-(Trifluoromethoxy)phenylhydrazine HCl | $25 - $76[5][6] |
| Phenylhydrazine HCl | $0.95 - $3.50[7][8] |
| 4-Methoxyphenylhydrazine HCl | $7.50 - $13.80[1] |
| 4-Chlorophenylhydrazine HCl | $0.80 - $4.30[9] |
Strategic Advantage of the Trifluoromethoxy Group
While this compound is the most expensive reagent among the compared alternatives, its use can be strategically justified. The trifluoromethoxy group imparts unique and highly desirable properties to the resulting indole scaffold, which can translate to significant downstream value in drug development. These properties include:
-
Enhanced Metabolic Stability: The C-F bonds in the trifluoromethoxy group are exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles and a longer in vivo half-life of the drug candidate.
-
Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the -OCF₃ group can influence the pKa of nearby functionalities, potentially improving target binding affinity and selectivity.
Experimental Protocols
General Procedure for Fischer Indole Synthesis
The Fischer indole synthesis is a versatile reaction that can be adapted for various substrates.[7][10] A general protocol for a large-scale synthesis is outlined below. It is crucial to optimize the specific conditions for each substrate combination.
Materials:
-
Substituted Phenylhydrazine Hydrochloride (1.0 eq)
-
Ketone or Aldehyde (1.0 - 1.2 eq)
-
Acid Catalyst (e.g., Sulfuric Acid, Polyphosphoric Acid, Acetic Acid)
-
Solvent (e.g., Toluene, Ethanol, Acetic Acid)
Procedure:
-
Hydrazone Formation (optional isolation): In a suitable reactor, dissolve the substituted phenylhydrazine hydrochloride and the carbonyl compound in the chosen solvent. The reaction can be stirred at room temperature or gently heated to facilitate the formation of the phenylhydrazone. In many large-scale processes, the hydrazone is not isolated and is carried forward in a one-pot procedure.[4]
-
Cyclization: To the solution containing the phenylhydrazone (or the initial mixture), add the acid catalyst. The choice and amount of acid are critical and depend on the reactivity of the substrates. The reaction mixture is then heated to the desired temperature (typically ranging from 80°C to reflux) and monitored by a suitable analytical technique (e.g., HPLC, TLC). Reaction times can vary from a few hours to overnight.
-
Work-up and Isolation: Once the reaction is complete, the mixture is cooled to room temperature. The product can be isolated by various methods depending on its properties and the reaction medium. Common procedures involve neutralization of the acid, extraction with an organic solvent, and subsequent crystallization or chromatographic purification. For industrial-scale synthesis, an eco-friendly approach using toluene as both a co-solvent and extraction solvent has been reported, which minimizes wastewater.[11]
Specific Protocol: Synthesis of 2,3,3,5-Tetramethylindolenine from p-Tolylhydrazine Hydrochloride
This protocol provides a specific example of the Fischer indole synthesis.[8]
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, ~0.03 mol)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.
-
Add glacial acetic acid to the mixture.
-
Reflux the mixture with stirring for 2.25 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with 1 M sodium hydroxide solution.
-
Dilute with water and extract with dichloromethane or chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by passing it through a short silica gel column to yield the product.[8]
Visualizing the Process and Decision-Making
To aid in understanding the workflow and the decision-making process for reagent selection, the following diagrams are provided.
Conclusion
The choice of a substituted phenylhydrazine for large-scale indole synthesis is a multifaceted decision that extends beyond simple reaction yield. While this compound presents a significantly higher upfront cost, its use can be a strategic investment in drug discovery programs. The enhanced metabolic stability and lipophilicity conferred by the trifluoromethoxy group can lead to superior drug candidates, potentially saving significant time and resources in later stages of development.
For the synthesis of simple indoles where cost is a primary driver, phenylhydrazine hydrochloride remains the reagent of choice. When higher yields are paramount and the cost is less of a concern, 4-methoxyphenylhydrazine hydrochloride offers an excellent alternative. 4-Chlorophenylhydrazine hydrochloride provides a middle ground, offering a functional handle for further elaboration at a moderate cost.
Ultimately, the optimal reagent is dictated by the specific goals of the synthesis, balancing the immediate costs with the long-term strategic value of the final product. A thorough cost-benefit analysis, considering both the immediate synthetic efficiency and the desired properties of the target molecule, is essential for making an informed decision.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Chlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, the primary disposal method for 4-(Trifluoromethoxy)phenylhydrazine hydrochloride is to transfer it to a designated, approved hazardous waste disposal plant. This substance should not be disposed of in general laboratory waste or down the drain.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Summary
This compound is a chemical compound that presents several hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.
| Hazard Category | Description | GHS Hazard Statements | Primary Safety Precautions |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | H302, H312, H332 | Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1] |
| Skin Irritation | Causes skin irritation. | H315 | Wear protective gloves and clothing.[1][2] |
| Eye Irritation | Causes serious eye irritation. | H319 | Wear eye and face protection.[1][2] |
| Respiratory Irritation | May cause respiratory irritation. | H335 | Use only outdoors or in a well-ventilated area.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Have an emergency eyewash station and safety shower readily accessible.[1][3]
2. Waste Collection:
-
Solid Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as paper towels, gloves, and weighing boats, should also be considered hazardous waste.
-
Place all contaminated materials into the same designated hazardous waste container.
-
3. Labeling and Storage:
-
Securely seal the hazardous waste container.
-
Clearly label the container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The date of accumulation
-
Any other information required by your institution's environmental health and safety (EHS) department.
-
-
Store the sealed container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] The storage area should be locked up or otherwise accessible only to authorized personnel.[1][2]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The final disposal must be carried out at an approved and licensed waste disposal plant in accordance with local, state, and federal regulations.[1][2][4]
Important Considerations:
-
Do not dispose of this compound down the drain.[2]
-
Do not mix this chemical with other waste streams unless explicitly permitted by your EHS department.
-
In case of a spill, immediately follow your laboratory's spill response protocol. For larger spills, evacuate the area and contact your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride (CAS No. 133115-72-7). Adherence to these procedures is essential for ensuring personnel safety and minimizing environmental impact. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1] It may also cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[3][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5][6] Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat should be worn to protect against skin contact.[6][7] |
| Respiratory Protection | Dust Mask (N95 or higher) | Use a NIOSH-approved respirator, such as an N95 dust mask, to prevent inhalation of the solid powder. All handling of the solid should be performed in a certified chemical fume hood.[5][6][7][8] |
Operational Plan: Step-by-Step Handling Procedure
All operations involving this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation risk.[5][6][7][8]
1. Preparation and Weighing:
- Before handling, ensure all necessary PPE is worn correctly.
- Designate a specific area within the fume hood for handling this compound.
- To avoid creating dust, handle the solid material carefully.
- Use a tared weighing paper or container to accurately measure the desired amount.
2. Dissolution:
- If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.
- Keep the container covered as much as possible during dissolution.
3. Reaction and Work-up:
- Perform all reactions in a closed or contained system within the fume hood.
- After the reaction is complete, quench any reactive materials safely according to the specific reaction protocol.
4. Storage:
- Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
- It is listed as a combustible solid and should be stored accordingly.
- The compound is air-sensitive and hygroscopic; consider storing under an inert atmosphere.
Disposal Plan: Step-by-Step Waste Management
Proper segregation and labeling of waste are critical for safe disposal.
1. Waste Segregation:
- Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a designated, sealed plastic bag or container.
- Liquid Waste: This compound is a halogenated organic substance.[9] Therefore, all liquid waste containing this compound must be collected in a designated, labeled "Halogenated Organic Waste" container.[9]
- Do not mix halogenated waste with non-halogenated organic waste, as this can increase disposal costs.[10][11]
- Never mix with incompatible materials such as strong oxidizing agents.[1]
2. Waste Labeling:
- Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[7][11]
- Indicate the hazards (e.g., Toxic, Irritant).[7]
3. Waste Storage and Disposal:
- Store waste containers in a designated satellite accumulation area.
- Keep waste containers tightly closed except when adding waste.[10][11]
- Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.[7] Dispose of contents and container to an approved waste disposal plant.[1]
Emergency Procedures
Spill:
-
Small Spill: If a small amount of solid spills, carefully sweep it up and place it in the designated solid waste container. Avoid creating dust.
-
Large Spill: In case of a large spill, evacuate the area and notify your supervisor and EHS immediately. Do not attempt to clean it up yourself.[6]
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[1][8] Remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[1][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][8]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[1]
Workflow and Logical Relationships
The following diagrams illustrate the necessary workflows for safe handling and disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sc.edu [sc.edu]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. benchchem.com [benchchem.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
